Product packaging for 2,4-Dimethylthiazole-13C3(Cat. No.:)

2,4-Dimethylthiazole-13C3

Número de catálogo: B12366374
Peso molecular: 116.16 g/mol
Clave InChI: OBSLLHNATPQFMJ-QZJDPFNNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2,4-Dimethylthiazole-13C3 is a useful research compound. Its molecular formula is C5H7NS and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NS B12366374 2,4-Dimethylthiazole-13C3

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C5H7NS

Peso molecular

116.16 g/mol

Nombre IUPAC

2-methyl-4-(113C)methyl-(4,5-13C2)1,3-thiazole

InChI

InChI=1S/C5H7NS/c1-4-3-7-5(2)6-4/h3H,1-2H3/i1+1,3+1,4+1

Clave InChI

OBSLLHNATPQFMJ-QZJDPFNNSA-N

SMILES isomérico

CC1=N[13C](=[13CH]S1)[13CH3]

SMILES canónico

CC1=CSC(=N1)C

Origen del producto

United States

Foundational & Exploratory

what is 2,4-Dimethylthiazole-13C3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2,4-Dimethylthiazole-¹³C₃

This technical guide provides a comprehensive overview of 2,4-Dimethylthiazole-¹³C₃, an isotopically labeled form of 2,4-Dimethylthiazole. The guide is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for a variety of applications.

Introduction

2,4-Dimethylthiazole is a heterocyclic compound and a known flavor component in various foods and beverages.[1] Its isotopically labeled analogue, 2,4-Dimethylthiazole-¹³C₃, serves as a valuable tool in research, particularly as an internal standard for mass spectrometry-based quantification, and in metabolic and mechanistic studies. The incorporation of three ¹³C atoms provides a distinct mass difference, allowing for its clear differentiation from the endogenous, unlabeled compound.

Due to the limited availability of specific experimental data for 2,4-Dimethylthiazole-¹³C₃, this guide presents data for the unlabeled compound as a reference and proposes a synthetic route for the labeled version.

Chemical Identity and Properties

Table 1: Chemical Identifiers for 2,4-Dimethylthiazole and its ¹³C₃ Isotopologue

Identifier2,4-Dimethylthiazole2,4-Dimethylthiazole-¹³C₃
CAS Number 541-58-2[2][3][4][5]Not available
Molecular Formula C₅H₇NS[2][3][4][5](¹³C)₃C₂H₇NS
Molecular Weight 113.18 g/mol [2][3][4][5]~116.18 g/mol
IUPAC Name 2,4-dimethyl-1,3-thiazole[6][7]2,4-di(methyl-¹³C)-1,3-thiazole-¹³C

The physicochemical properties of the unlabeled 2,4-Dimethylthiazole are summarized in Table 2. It is anticipated that the ¹³C₃-labeled version will exhibit very similar physical properties, with the primary difference being its molecular weight.

Table 2: Physicochemical Properties of Unlabeled 2,4-Dimethylthiazole

PropertyValueReference
Appearance Clear colorless to light yellow liquid[2]
Boiling Point 144-146 °C at 719 mmHg[2][3]
Density 1.056 g/mL at 25 °C[2][3]
Refractive Index n20/D 1.509[2]
Water Solubility Slightly soluble[2]

Synthesis and Experimental Protocols

The synthesis of 2,4-disubstituted thiazoles is commonly achieved through the Hantzsch thiazole (B1198619) synthesis. This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2,4-Dimethylthiazole-¹³C₃, ¹³C-labeled precursors would be utilized.

Proposed Synthetic Pathway

A plausible synthetic route to 2,4-Dimethylthiazole-¹³C₃ is the reaction of ¹³C-labeled thioacetamide (B46855) with a ¹³C-labeled bromoacetone. The positions of the ¹³C labels in the final product will depend on the labeling pattern of the starting materials.

G Thioacetamide Thioacetamide-¹³C₂ Reagents Solvent (e.g., DMF) Heat (60 °C) Thioacetamide->Reagents Bromoacetone Bromoacetone-¹³C₁ Bromoacetone->Reagents Dimethylthiazole 2,4-Dimethylthiazole-¹³C₃ Reagents->Dimethylthiazole Hantzsch Thiazole Synthesis G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_result Final Product Synthesis Crude 2,4-Dimethylthiazole-¹³C₃ Purification Purification Synthesis->Purification MS Mass Spectrometry (MS) (Confirms Molecular Weight) Purification->MS NMR ¹³C and ¹H NMR Spectroscopy (Confirms Structure and Labeling) Purification->NMR Purity Purity Analysis (e.g., GC-MS, HPLC) Purification->Purity Final Pure, Characterized 2,4-Dimethylthiazole-¹³C₃ MS->Final NMR->Final Purity->Final

References

An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethylthiazole-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 2,4-Dimethylthiazole-¹³C₃. Given the limited availability of specific experimental data for the ¹³C₃ isotopologue, this guide leverages data from its unlabeled counterpart, 2,4-dimethylthiazole, to provide accurate estimations of its physicochemical properties. Isotopic labeling with ¹³C does not significantly alter the chemical properties of a molecule, thus the data for the unlabeled compound serves as a reliable proxy.

Core Chemical Properties

2,4-Dimethylthiazole-¹³C₃ is a stable, isotopically labeled version of 2,4-dimethylthiazole, an organic compound featuring a thiazole (B1198619) ring substituted with two methyl groups at positions 2 and 4. The incorporation of three ¹³C atoms provides a valuable tool for various research applications, particularly in mass spectrometry-based assays and metabolic studies.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2,4-dimethylthiazole. These values are expected to be nearly identical for 2,4-Dimethylthiazole-¹³C₃.

PropertyValueSource
Molecular Formula C₂¹³C₃H₇NSN/A
Molecular Weight 116.20 g/mol (calculated)N/A
Appearance Clear colorless to light yellow liquid[1]
Boiling Point 144-146 °C at 719 mmHg[2][3]
Melting Point Not available (liquid at room temperature)
Density 1.056 g/mL at 25 °C[2][4]
Refractive Index (n²⁰/D) 1.509[2][4]
Solubility Soluble in alcohol and ether; slightly soluble in water.[1][2]
pKa 3.98 (at 25 °C, μ=0.1)[2]

Synthesis of 2,4-Dimethylthiazole-¹³C₃

The synthesis of 2,4-Dimethylthiazole-¹³C₃ can be achieved via the Hantzsch thiazole synthesis, a well-established method for the formation of thiazole rings. This approach involves the reaction of an α-haloketone with a thioamide. To introduce the ¹³C₃ label, isotopically labeled starting materials are required. A plausible synthetic route would involve the reaction of a ¹³C-labeled thioacetamide (B46855) with chloroacetone.

Proposed Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is adapted from established procedures for the synthesis of unlabeled 2,4-dimethylthiazole.

Materials:

  • Thioacetamide-¹³C₂ (with ¹³C at both the methyl and thiocarbonyl carbons)

  • Chloroacetone-¹³C₁ (with ¹³C at the carbonyl carbon)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Hexane

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a pressure tube, dissolve thioacetamide-¹³C₂ (1 equivalent) and chloroacetone-¹³C₁ (1 equivalent) in anhydrous DMF.

  • Seal the tube and heat the reaction mixture in an oil bath at 60°C for 1 hour.

  • After cooling to room temperature, dilute the reaction mixture with a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 2,4-Dimethylthiazole-¹³C₃ by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.

  • Collect the fractions containing the pure product and concentrate under reduced pressure to yield the final product.

Applications and Logical Relationships

While specific applications for 2,4-Dimethylthiazole-¹³C₃ are not extensively documented, its utility can be inferred from the applications of its unlabeled form and the general use of isotopically labeled compounds in research. The primary applications fall into two main categories: as a flavoring agent and as an intermediate in chemical synthesis. The ¹³C labeling makes it particularly valuable as an internal standard in quantitative analysis and for tracer studies in various biological and chemical systems.

G Logical Relationships of 2,4-Dimethylthiazole Applications A 2,4-Dimethylthiazole B Flavoring Agent A->B C Chemical Intermediate A->C F Isotopically Labeled (¹³C₃) A->F D Synthesis of Pharmaceuticals C->D E Synthesis of Agrochemicals C->E G Internal Standard (Mass Spectrometry) F->G H Tracer in Metabolic Studies F->H

Caption: Logical flow of 2,4-Dimethylthiazole applications.

Experimental Workflow: Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of 2,4-Dimethylthiazole-¹³C₃. This workflow ensures the successful synthesis, purification, and structural confirmation of the labeled compound.

G Experimental Workflow for 2,4-Dimethylthiazole-¹³C₃ Synthesis and Analysis cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis A Reactants: Thioacetamide-¹³C₂ Chloroacetone-¹³C₁ B Hantzsch Thiazole Synthesis (DMF, 60°C) A->B C Aqueous Workup (NH₄Cl, Ethyl Acetate Extraction) B->C D Drying and Concentration C->D E Crude Product D->E F Silica Gel Column Chromatography E->F G Pure 2,4-Dimethylthiazole-¹³C₃ F->G H Mass Spectrometry (MS) G->H I Nuclear Magnetic Resonance (NMR) G->I J Confirmation of Structure and Isotopic Enrichment H->J I->J

Caption: Workflow for synthesis and analysis.

References

An In-depth Technical Guide to 2,4-Dimethylthiazole-¹³C₃: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 2,4-Dimethylthiazole-¹³C₃. Given the limited direct experimental data on the ¹³C₃ isotopologue, this document leverages data from its unlabeled counterpart, 2,4-dimethylthiazole (B1360104), and established synthetic methodologies for isotopically labeled compounds. This guide is intended to serve as a foundational resource for researchers interested in utilizing this compound in metabolic studies, drug discovery, and other advanced scientific applications.

Molecular Structure and Physicochemical Properties

2,4-Dimethylthiazole-¹³C₃ is an isotopically labeled form of 2,4-dimethylthiazole where three carbon atoms have been replaced with the stable isotope carbon-13. The IUPAC name for the unlabeled compound is 2,4-dimethyl-1,3-thiazole[1]. The molecular formula of the unlabeled compound is C₅H₇NS[1]. The introduction of three ¹³C atoms increases the molecular weight of the compound.

The following table summarizes the key physicochemical properties of unlabeled 2,4-dimethylthiazole. These values provide a close approximation for the physical characteristics of the ¹³C₃-labeled analogue.

PropertyValueReference
Molecular Formula C₅H₇NS[1]
Molecular Weight 113.18 g/mol [1]
Boiling Point 144-146 °C at 719 mmHg
Density 1.056 g/mL at 25 °C
Refractive Index 1.509 at 20 °C
Flash Point 43 °C
Appearance Colorless to light yellow liquid

Synthesis of 2,4-Dimethylthiazole-¹³C₃

The synthesis of 2,4-Dimethylthiazole-¹³C₃ can be achieved through the well-established Hantzsch thiazole (B1198619) synthesis[2][3][4]. This method involves the condensation of an α-haloketone with a thioamide[2][4]. To introduce the three ¹³C labels, isotopically labeled precursors must be used. A plausible synthetic route would involve the reaction of a ¹³C-labeled thioacetamide (B46855) with a ¹³C-labeled chloroacetone (B47974).

Proposed Synthetic Workflow

The proposed synthesis involves a two-step conceptual workflow: the synthesis of ¹³C-labeled precursors and their subsequent condensation to form the target molecule.

G cluster_0 Precursor Synthesis cluster_1 Hantzsch Thiazole Synthesis precursor1 [¹³C₂]-Acetic Acid product1 [¹³C₂]-Thioacetamide precursor1->product1 Thionation precursor2 Thiourea precursor3 [¹³C₃]-Acetone product2 [¹³C]-Chloroacetone precursor3->product2 Chlorination reactant1 [¹³C₂]-Thioacetamide product1->reactant1 reactant2 [¹³C]-Chloroacetone product2->reactant2 product3 2,4-Dimethylthiazole-¹³C₃ reactant1->product3 reactant2->product3

Proposed synthetic workflow for 2,4-Dimethylthiazole-¹³C₃.
Experimental Protocol (Proposed)

This protocol is adapted from established methods for the synthesis of unlabeled 2,4-dimethylthiazole and isotopically labeled thioamides[5][6].

Step 1: Synthesis of [¹³C₂]-Thioacetamide

  • Thionation of [¹³C₂]-Acetamide: [¹³C₂]-Acetamide, which can be prepared from [¹³C₂]-acetic acid, is treated with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in an appropriate solvent like toluene (B28343) or dioxane.

  • The reaction mixture is heated under reflux for several hours.

  • After cooling, the product is isolated by extraction and purified by recrystallization or column chromatography to yield [¹³C₂]-thioacetamide.

Step 2: Synthesis of [¹³C]-Chloroacetone

  • Chlorination of [¹³C₃]-Acetone: [¹³C₃]-Acetone is subjected to chlorination using a suitable chlorinating agent like sulfuryl chloride or by bubbling chlorine gas through the acetone, potentially with a catalyst[7][8]. The reaction conditions must be carefully controlled to favor the formation of monochloroacetone.

  • The resulting [¹³C]-chloroacetone is purified by distillation.

Step 3: Hantzsch Condensation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve [¹³C₂]-thioacetamide (1 equivalent) in a suitable solvent such as ethanol (B145695) or isopropanol.

  • Addition of Halo-ketone: Add [¹³C]-chloroacetone (1 equivalent) to the solution.

  • Reaction: The mixture is heated to reflux and maintained at that temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a base (e.g., sodium bicarbonate).

  • Extraction and Purification: The aqueous solution is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by fractional distillation or column chromatography to yield 2,4-Dimethylthiazole-¹³C₃.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of unlabeled 2,4-dimethylthiazole shows a prominent molecular ion peak (M⁺) at m/z 113[1]. For 2,4-Dimethylthiazole-¹³C₃, the molecular ion peak is expected to shift to m/z 116 due to the presence of three ¹³C atoms. High-resolution mass spectrometry would be essential to confirm the exact mass and elemental composition.

Ionm/z (Unlabeled)Expected m/z (¹³C₃-labeled)
[M]⁺113116
[M-CH₃]⁺98100 or 101
[M-HCN]⁺8688 or 89
¹³C NMR Spectroscopy

While experimental ¹³C NMR data for 2,4-Dimethylthiazole-¹³C₃ is not available, the chemical shifts for the unlabeled compound can be estimated based on data from similar substituted thiazoles[9]. The presence of the ¹³C labels will result in a spectrum where the labeled carbons show strong signals and may exhibit ¹³C-¹³C coupling.

Carbon AtomEstimated Chemical Shift (ppm)
C2~165-170
C4~150-155
C5~110-115
2-CH₃~18-22
4-CH₃~15-19

Potential Applications and Biological Context

Isotopically labeled compounds like 2,4-Dimethylthiazole-¹³C₃ are invaluable tools in metabolic research and drug development.

Metabolic Fate and Biomarker Discovery

2,4-dimethylthiazole has been identified in various foods and beverages, suggesting it may be a biomarker for consumption of certain products[10][11]. The use of 2,4-Dimethylthiazole-¹³C₃ as a tracer in metabolic studies could help elucidate its metabolic fate in biological systems. This can be achieved by administering the labeled compound and tracking the appearance of ¹³C in downstream metabolites using techniques like mass spectrometry or NMR.

Thiazole Derivatives in Signaling Pathways

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer and antifungal properties. While the specific signaling pathways modulated by 2,4-dimethylthiazole are not well-defined, other thiazole derivatives have been shown to interact with key cellular targets. For instance, some thiazole-containing drugs act as inhibitors of protein kinases, which are crucial components of cell proliferation and survival signaling pathways.

The following diagram illustrates a generalized mitogen-activated protein kinase (MAPK) signaling pathway, a common target for anticancer drugs. Thiazole derivatives could potentially inhibit kinases at various points in this cascade.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates Proliferation Proliferation TranscriptionFactors->Proliferation promotes

A generalized MAPK signaling pathway, a potential target for thiazole derivatives.

Conclusion

2,4-Dimethylthiazole-¹³C₃ is a specialized chemical probe with significant potential for advancing our understanding of metabolic pathways and for the development of new therapeutic agents. While direct experimental data for this isotopologue is scarce, this guide provides a solid foundation based on the known chemistry and biology of its unlabeled counterpart and related compounds. The proposed synthetic route offers a clear path for its preparation, and the outlined potential applications highlight its value in future research endeavors. Further experimental validation is necessary to fully characterize this promising molecule and unlock its full potential in scientific discovery.

References

An In-depth Technical Guide to the Synthesis of 2,4-Dimethylthiazole-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 2,4-Dimethylthiazole-¹³C₃, an isotopically labeled compound valuable for a range of research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification. The synthesis is based on the well-established Hantzsch thiazole (B1198619) synthesis, utilizing a commercially available triply ¹³C-labeled precursor.

Synthetic Strategy

The core of this synthesis is the Hantzsch thiazole reaction, a classic and efficient method for constructing the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide. To achieve the desired isotopic labeling pattern in 2,4-Dimethylthiazole-¹³C₃, the strategy is to employ a ¹³C-labeled α-haloketone and an unlabeled thioamide. Specifically, the reaction will be between chloroacetone-¹³C₃ and thioacetamide (B46855).

The three ¹³C atoms from chloroacetone-¹³C₃ will be incorporated into the C4, C5, and the methyl group at the C4 position of the resulting thiazole ring. The carbon atom at the C2 position and its adjacent methyl group will originate from the unlabeled thioacetamide.

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Acetone_13C3 Acetone-¹³C₃ Chloroacetone_13C3 Chloroacetone-¹³C₃ Acetone_13C3->Chloroacetone_13C3 Chlorination Thioacetamide Thioacetamide (unlabeled) Product 2,4-Dimethylthiazole-¹³C₃ Thioacetamide->Product Chloroacetone_13C3->Product Hantzsch Thiazole Synthesis

Caption: Proposed synthetic pathway for 2,4-Dimethylthiazole-¹³C₃.

Experimental Protocols

This section details the proposed experimental procedures for the synthesis of 2,4-Dimethylthiazole-¹³C₃.

Synthesis of Chloroacetone-¹³C₃

This procedure is adapted from the established method for the chlorination of acetone (B3395972).

Materials:

  • Acetone-¹³C₃ (commercially available with 99% isotopic purity)[1][2][3][4]

  • Calcium carbonate

  • Chlorine gas

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser, dropping funnel, gas inlet tube, and stirrer.

Procedure:

  • To a round-bottom flask, add Acetone-¹³C₃ and lumps of calcium carbonate. The calcium carbonate serves to neutralize the hydrogen chloride formed during the reaction.

  • Pass a current of chlorine gas through the acetone solution while gradually adding water from the dropping funnel.

  • Gently heat the reaction mixture to approximately 60°C.

  • Once the calcium carbonate is nearly consumed, stop the chlorine flow and allow the mixture to stand overnight to ensure the completion of the reaction.

  • The upper layer containing the chloroacetone-¹³C₃ is separated.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The crude product is then purified by fractional distillation, collecting the fraction boiling at 117-121°C to yield pure chloroacetone-¹³C₃.

Synthesis of 2,4-Dimethylthiazole-¹³C₃ via Hantzsch Condensation

This protocol is based on a general and robust procedure for the synthesis of 2,4-dimethylthiazole.

Materials:

Procedure:

  • In a pressure tube, dissolve thioacetamide and chloroacetone-¹³C₃ in DMF.

  • Seal the tube and heat the reaction mixture in an oil bath at 60°C for 1 hour.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and dry them over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to afford pure 2,4-Dimethylthiazole-¹³C₃.

Experimental_Workflow cluster_chloroacetone Synthesis of Chloroacetone-¹³C₃ cluster_thiazole Synthesis of 2,4-Dimethylthiazole-¹³C₃ cluster_analysis Analysis A Chlorination of Acetone-¹³C₃ B Workup and Separation A->B C Fractional Distillation B->C D Hantzsch Reaction in DMF C->D E Aqueous Workup and Extraction D->E F Purification by Column Chromatography E->F G NMR Spectroscopy (¹H, ¹³C) F->G H Mass Spectrometry F->H

Caption: Experimental workflow for the synthesis and analysis.

Data Presentation

The following tables summarize the expected and known quantitative data for both the unlabeled and the ¹³C-labeled 2,4-dimethylthiazole.

Table 1: Physicochemical and Spectroscopic Data for 2,4-Dimethylthiazole (Unlabeled)

PropertyValueReference
Molecular FormulaC₅H₇NS[5][6]
Molecular Weight113.18 g/mol [5][6]
Boiling Point145-147 °C[7]
¹H NMR (CDCl₃, δ ppm)
H-5~6.8
CH₃ (C4)~2.4
CH₃ (C2)~2.6
¹³C NMR (CDCl₃, δ ppm)
C2~165[8]
C4~150[8]
C5~115
CH₃ (C4)~19
CH₃ (C2)~17
Mass Spectrum (EI, m/z) 113 (M+), 72, 71, 45, 42, 39[7]

Table 2: Predicted Physicochemical and Spectroscopic Data for 2,4-Dimethylthiazole-¹³C₃

PropertyPredicted ValueRationale
Molecular Formula¹³C₃C₂H₇NS
Molecular Weight116.18 g/mol Addition of 3 mass units for the three ¹³C atoms.
¹H NMR
H-5Singlet, ~6.8 ppmNo significant change in chemical shift expected.
CH₃ (C4)Doublet due to ¹J(¹³C-¹H) couplingThe methyl protons will be coupled to the adjacent ¹³C.
CH₃ (C2)Singlet, ~2.6 ppmThis methyl group is attached to an unlabeled carbon.
¹³C NMR
C2Singlet, ~165 ppmUnlabeled carbon.
C4Singlet, ~150 ppmLabeled carbon, will show coupling in ¹H-coupled spectrum.
C5Singlet, ~115 ppmLabeled carbon, will show coupling in ¹H-coupled spectrum.
CH₃ (C4)Singlet, ~19 ppmLabeled carbon, will show coupling in ¹H-coupled spectrum.
CH₃ (C2)Singlet, ~17 ppmUnlabeled carbon.
High-Resolution MS (EI) Predicted M+ at m/z ~116.0398Calculated exact mass for ¹³C₃C₂H₇NS.

Conclusion

The synthesis of 2,4-Dimethylthiazole-¹³C₃ is readily achievable through the Hantzsch thiazole synthesis using commercially available, isotopically labeled starting materials. The proposed two-step protocol, involving the initial chlorination of Acetone-¹³C₃ followed by condensation with thioacetamide, offers a direct and efficient route to the target molecule. This guide provides a solid foundation for researchers to produce this valuable labeled compound for their studies. The predicted spectroscopic data will be instrumental in the characterization and confirmation of the final product.

References

Technical Guide: 2,4-Dimethylthiazole-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Compound Data

2,4-Dimethylthiazole (B1360104) is a heterocyclic organic compound that serves as a valuable building block in organic synthesis and is noted for its applications in the flavor and fragrance industry.[1] Its isotopically labeled counterpart, 2,4-Dimethylthiazole-13C3, is a powerful tool in metabolic and pharmacokinetic studies.

Quantitative Data for 2,4-Dimethylthiazole

The following table summarizes the key quantitative properties of unlabeled 2,4-Dimethylthiazole.

PropertyValueSource(s)
CAS Number 541-58-2[1][2][3][4]
Molecular Formula C₅H₇NS[1][2]
Molecular Weight 113.18 g/mol [1]
Boiling Point 144-146 °C[3][4]
Density 1.056 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.509[4]
Flash Point 109 °F[4]
Purity ≥ 99% (GC)[1]

Section 2: Synthesis and Experimental Protocols

The synthesis of 2,4-dimethylthiazole is most notably achieved through the Hantzsch thiazole (B1198619) synthesis.[5][6] This method involves the reaction of an α-haloketone with a thioamide.[5][6]

Hantzsch Thiazole Synthesis of 2,4-Dimethylthiazole

A common protocol for the synthesis of 2,4-dimethylthiazole involves the reaction of chloroacetone (B47974) with thioacetamide (B46855).[6]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve thioacetamide (10 mmol) in N,N-dimethylformamide (DMF, 5 mL).[7]

  • Addition of Haloalkane: To the solution, add bromoacetone (B165879) (10 mmol).[7]

  • Reaction Conditions: Seal the vessel and heat the mixture in an oil bath at 60°C for 1 hour.[7]

  • Work-up: After cooling, dilute the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride.[7]

  • Extraction: Extract the product with ethyl acetate (B1210297).[7]

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[7]

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using a hexane/ethyl acetate eluent system to yield 2,4-dimethylthiazole.[7]

Hantzsch_Synthesis reagent1 Thioacetamide intermediate Cyclocondensation Intermediate reagent1->intermediate + reagent2 α-Haloketone (e.g., Chloroacetone) reagent2->intermediate product 2,4-Dimethylthiazole intermediate->product Dehydration

Figure 1. Hantzsch Thiazole Synthesis Workflow

Section 3: The Role of 13C Isotopic Labeling in Research

Stable isotope-labeled compounds, such as this compound, are indispensable tools in drug discovery and development.[8][9] The incorporation of carbon-13 (¹³C), a non-radioactive isotope, into a molecule allows researchers to trace its path and transformation within a biological system with high precision.[10]

Applications in ADME Studies

The primary application of ¹³C-labeled compounds is in Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[8][9] By replacing natural abundance carbon with ¹³C at specific positions, the labeled molecule and its metabolites can be distinguished from endogenous compounds by mass spectrometry. This predictable mass shift provides a clear signal for tracking the fate of a drug candidate.[]

Key Advantages of ¹³C Labeling in ADME:

  • Metabolite Identification: Facilitates the elucidation of metabolic pathways by allowing for the unambiguous identification of drug-related metabolites.[8][9]

  • Pharmacokinetic Analysis: Enables precise quantification of the parent drug and its metabolites in various biological matrices, providing critical data on bioavailability, half-life, and clearance.[]

  • Toxicology Studies: Helps in understanding metabolism-mediated toxicities by tracing the formation of reactive metabolites and their interactions with cellular macromolecules.[8][9]

  • Reduced Analytical Complexity: The distinct mass signature of ¹³C-labeled compounds simplifies data analysis and reduces interference from background noise in complex biological samples.[]

ADME_Workflow cluster_invivo In Vivo / In Vitro System cluster_analysis Analytical Phase cluster_outcomes Study Outcomes drug_admin Administer ¹³C Labeled Compound metabolism Metabolism drug_admin->metabolism sampling Biological Sampling (Blood, Urine, Tissue) metabolism->sampling extraction Sample Preparation & Extraction sampling->extraction ms_analysis Mass Spectrometry (LC-MS/MS) extraction->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis pk_profile Pharmacokinetic Profile data_analysis->pk_profile met_id Metabolite Identification data_analysis->met_id tox_assess Toxicity Assessment data_analysis->tox_assess

Figure 2. Use of ¹³C Labeled Compounds in ADME Studies

References

Navigating the Research Landscape of 2,4-Dimethylthiazole-13C3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Commercial Availability of 2,4-Dimethylthiazole-13C3

A thorough investigation of the catalogs of major global suppliers of stable isotope-labeled compounds reveals that this compound is not offered as a stock product. Researchers requiring this compound will likely need to pursue custom synthesis. For reference, a list of prominent suppliers of stable isotopes and custom synthesis services is provided below.

SupplierWebsiteNotes
Cambridge Isotope Laboratories, Inc.--INVALID-LINK--A leading supplier of stable isotopes and labeled compounds; offers custom synthesis services.
Toronto Research Chemicals--INVALID-LINK--Provides a wide range of biochemicals and offers custom synthesis.
Santa Cruz Biotechnology, Inc.--INVALID-LINK--Offers a broad range of research chemicals; custom synthesis may be available.
Cayman Chemical--INVALID-LINK--Specializes in biochemicals for research, including custom synthesis services.
Alsachim, a Shimadzu Group Company--INVALID-LINK--Specializes in stable isotope-labeled internal standards and offers custom synthesis.
Omicron Biochemicals, Inc.--INVALID-LINK--Focuses on the synthesis of stable isotope-labeled carbohydrates, nucleosides, and their derivatives.
Shanghai Saikerui Biotechnology Co., Ltd. --INVALID-LINK--Listed as a potential supplier in some databases, but product availability and specifications for this compound could not be confirmed.

Proposed Synthesis of this compound

The synthesis of this compound can be approached via the well-established Hantzsch thiazole (B1198619) synthesis. This method involves the condensation of a thioamide with an α-haloketone. To achieve the desired ¹³C₃ labeling pattern, ¹³C-labeled starting materials are required. A plausible synthetic route is outlined below.

Experimental Protocol: Hantzsch Synthesis of this compound

Starting Materials:

  • Thioacetamide-¹³C₂ (prepared from Acetamide-¹³C₂ and a thionating agent like Lawesson's reagent)

  • Chloroacetone-1-¹³C (or another suitably labeled chloroacetone (B47974) isotopologue)

  • Anhydrous ethanol

  • Pyridine (as a base)

Procedure:

  • Preparation of Thioacetamide-¹³C₂:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Acetamide-¹³C₂ in anhydrous toluene.

    • Add Lawesson's reagent (0.5 equivalents) portion-wise to the solution.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and purify by column chromatography on silica (B1680970) gel to obtain Thioacetamide-¹³C₂.

  • Synthesis of this compound:

    • In a separate reaction vessel, dissolve Thioacetamide-¹³C₂ (1.0 equivalent) in anhydrous ethanol.

    • To this solution, add Chloroacetone-1-¹³C (1.0 equivalent) dropwise at room temperature.

    • Add a catalytic amount of pyridine.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by fractional distillation or flash column chromatography to yield pure this compound.

Characterization:

  • The final product should be characterized by mass spectrometry to confirm the molecular weight and isotopic enrichment, and by ¹H and ¹³C NMR spectroscopy to verify the structure and the positions of the ¹³C labels.

G Proposed Synthesis of this compound cluster_0 Step 1: Thionation cluster_1 Step 2: Hantzsch Condensation acetamide_13C2 Acetamide-¹³C₂ thioacetamide_13C2 Thioacetamide-¹³C₂ acetamide_13C2->thioacetamide_13C2 Toluene, Reflux lawessons Lawesson's Reagent lawessons->thioacetamide_13C2 thiazole_13C3 This compound thioacetamide_13C2->thiazole_13C3 Ethanol, Reflux chloroacetone_1_13C Chloroacetone-1-¹³C chloroacetone_1_13C->thiazole_13C3

Proposed synthetic workflow for this compound.

Potential Applications and Experimental Workflows

Stable isotope-labeled compounds like this compound are powerful tools in various research areas, primarily in metabolic studies and as internal standards for quantitative analysis.[1][2]

Metabolic Tracer Studies

2,4-Dimethylthiazole has been identified as a flavor compound in various foods and is also a structural motif in some biologically active molecules.[3] Understanding its metabolic fate is crucial for toxicology, pharmacology, and food science. This compound can be used as a tracer to follow its absorption, distribution, metabolism, and excretion (ADME) in vivo or in vitro.[4]

Experimental Workflow: In Vitro Metabolism Study

  • Incubation: Incubate this compound with a biological matrix (e.g., liver microsomes, hepatocytes).

  • Sample Preparation: At various time points, quench the reaction and extract the metabolites.

  • LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ¹³C₃ label will result in a +3 Da mass shift compared to the unlabeled compound, allowing for the unambiguous detection of the parent compound and its metabolites.

  • Metabolite Identification: Characterize the structure of the detected metabolites based on their fragmentation patterns.

  • Pathway Elucidation: Map the identified metabolites to reconstruct the metabolic pathway of 2,4-Dimethylthiazole.

G Metabolic Tracer Experimental Workflow start Incubate this compound with Biological Matrix sample_prep Sample Preparation (Quenching & Extraction) start->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms data_analysis Data Analysis (Detection of Labeled Species) lc_ms->data_analysis metabolite_id Metabolite Identification data_analysis->metabolite_id pathway Metabolic Pathway Elucidation metabolite_id->pathway

Workflow for a metabolic tracer study.
Internal Standard for Quantitative Mass Spectrometry

The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification in mass spectrometry-based assays.[5] this compound is an ideal internal standard for the quantification of unlabeled 2,4-Dimethylthiazole in complex matrices.

Experimental Workflow: Quantitative Analysis

  • Sample Spiking: Add a known amount of this compound to the unknown sample containing the unlabeled analyte.

  • Sample Preparation: Perform the necessary extraction and cleanup steps. The labeled standard will co-elute with the unlabeled analyte and experience similar matrix effects and ionization suppression.

  • LC-MS/MS Analysis: Analyze the sample by LC-MS/MS, monitoring the specific mass transitions for both the labeled and unlabeled compounds.

  • Quantification: Calculate the concentration of the unlabeled 2,4-Dimethylthiazole by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

G Quantitative Analysis Workflow using an Internal Standard sample Unknown Sample (containing unlabeled analyte) spike Spike with known amount of This compound sample->spike extract Sample Extraction and Cleanup spike->extract lc_ms LC-MS/MS Analysis extract->lc_ms quantify Quantification based on Peak Area Ratio lc_ms->quantify

Workflow for quantitative analysis.

Relevance in Signaling and Drug Development

While specific signaling pathways directly involving 2,4-Dimethylthiazole are not well-documented in publicly available literature, the 2,4-disubstituted thiazole scaffold is of significant interest in medicinal chemistry and drug development.[6][7] Derivatives of this core structure have been investigated for a range of biological activities, including their potential to modulate cellular development and act as anticancer or antimicrobial agents. The development of isotopically labeled versions of such compounds would be instrumental in target identification and validation studies, as well as in understanding their mechanism of action and pharmacokinetic properties.

G Role of Labeled Thiazoles in Drug Development compound 2,4-Disubstituted Thiazole (e.g., this compound) binding Target Engagement Studies compound->binding adme ADME/PK Studies compound->adme target Cellular Target (e.g., Enzyme, Receptor) pathway Modulation of Signaling Pathway target->pathway binding->target response Cellular Response (e.g., Differentiation, Apoptosis) pathway->response efficacy Therapeutic Efficacy response->efficacy adme->efficacy

Conceptual role of labeled thiazoles in research.

Conclusion

This compound is a specialized research chemical that is currently not commercially available. For researchers in fields such as drug metabolism, toxicology, and food science, custom synthesis represents a viable path to obtaining this valuable tool. The proposed synthetic route based on the Hantzsch reaction provides a clear strategy for its preparation. Once synthesized, this compound can be powerfully applied as a metabolic tracer to elucidate biological pathways and as an internal standard for highly accurate quantitative studies. Its utility extends into the broader field of drug discovery, where labeled compounds are essential for understanding the pharmacology of new chemical entities. This guide provides the foundational technical information for scientists to incorporate this compound into their research programs.

References

Literature Review: 2,4-Dimethylthiazole-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: A comprehensive literature search for "2,4-Dimethylthiazole-¹³C₃" did not yield specific technical documentation, synthesis protocols, or detailed experimental data for this isotopically labeled compound. The information presented herein is a review of the unlabeled parent compound, 2,4-Dimethylthiazole, with a discussion on potential synthetic approaches for its ¹³C₃-labeled analogue based on established methods.

Introduction to 2,4-Dimethylthiazole

2,4-Dimethylthiazole is a heteroaromatic organic compound belonging to the class of 2,4-disubstituted thiazoles.[1][2] It is a flammable liquid with a characteristic meaty and coffee-like odor.[3] This compound and its derivatives are of interest in various fields, including food chemistry as a flavoring agent and in medicinal chemistry due to the prevalence of the thiazole (B1198619) ring in biologically active molecules.[3][4] Isotopic labeling of such molecules with stable isotopes like ¹³C is a crucial technique for tracking their metabolic pathways, understanding reaction mechanisms, and as internal standards in quantitative analysis.[5][]

Physicochemical Properties

A summary of the key physicochemical properties of unlabeled 2,4-Dimethylthiazole is provided in the table below.

PropertyValueSource
Molecular Formula C₅H₇NS[7][8]
Molecular Weight 113.18 g/mol [7]
CAS Number 541-58-2[7][8]
Boiling Point 143-147 °C[9][10]
Density 1.057 g/mL[10]
Refractive Index 1.5090[10]
Flash Point 49.44 °C[3]
Water Solubility 2.1 g/L (Predicted)[2]
logP 1.69 (Predicted)[2]

Synthesis of 2,4-Dimethylthiazole

Several synthetic routes for unlabeled 2,4-Dimethylthiazole have been reported. The most common method is the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis

This widely used method involves the reaction of a thioamide with an α-haloketone. For 2,4-Dimethylthiazole, this typically involves the reaction of thioacetamide (B46855) with chloroacetone (B47974) or bromoacetone (B165879).

General Reaction:

Hantzsch_Synthesis Thioacetamide Thioacetamide plus1 + Thioacetamide->plus1 Chloroacetone α-Haloketone (e.g., Chloroacetone) plus1->Chloroacetone arrow1 Heat Chloroacetone->arrow1 Dimethylthiazole 2,4-Dimethylthiazole arrow1->Dimethylthiazole

Figure 1. Hantzsch Synthesis of 2,4-Dimethylthiazole.

Experimental Protocols:

  • Method 1: From Thioacetamide and Bromoacetone. [11]

    • Dissolve thioacetamide (10 mmol) and bromoacetone (10 mmol) in 5 mL of DMF in a pressure tube.

    • Seal the tube and heat the reaction mixture in an oil bath at 60 °C for 1 hour.

    • After cooling, dilute the mixture with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate) to yield 2,4-dimethylthiazole. A reported yield for a similar reaction is 99%.[11]

  • Method 2: From Acetamide (B32628), Phosphorus Pentasulfide, and Chloroacetone. [9]

    • Prepare a mixture of finely divided acetamide (5.08 moles) and powdered phosphorus pentasulfide (0.9 mole) and place it in a round-bottomed flask with dry benzene.

    • Add a small amount of a chloroacetone/benzene mixture to initiate an exothermic reaction, which may require gentle heating.

    • Gradually add the remaining chloroacetone/benzene mixture.

    • Once the reaction subsides, reflux the mixture for 30 minutes.

    • After cooling, add water and shake. Separate the aqueous layer.

    • Make the aqueous layer alkaline with 5 N sodium hydroxide (B78521) or potassium hydroxide.

    • Extract the separated crude thiazole with ether.

    • Dry the combined ethereal extracts over anhydrous sodium sulfate and remove the ether by distillation.

    • Fractionally distill the residual oil, collecting the fraction boiling at 143–145 °C. The reported yield is 41–45% based on phosphorus pentasulfide.[9]

Potential Synthesis of 2,4-Dimethylthiazole-¹³C₃

To synthesize 2,4-Dimethylthiazole-¹³C₃, one would need to employ ¹³C-labeled starting materials. Based on the Hantzsch synthesis, two primary approaches could be considered.

Workflow for ¹³C₃ Labeling:

Isotopic_Labeling_Workflow cluster_start Selection of Labeled Precursor cluster_synthesis Synthetic Route cluster_product Labeled Product cluster_analysis Analysis and Purification A [¹³C₂]-Thioacetamide + Chloroacetone C Hantzsch Thiazole Synthesis A->C B Thioacetamide + [¹³C₃]-Chloroacetone B->C D 2,4-Dimethylthiazole-¹³C₃ C->D E Mass Spectrometry (MS) D->E F Nuclear Magnetic Resonance (NMR) D->F G Chromatography (e.g., HPLC, GC) D->G

Figure 2. Proposed Workflow for 2,4-Dimethylthiazole-¹³C₃ Synthesis.

To achieve a triply labeled product, one would ideally start with a precursor that contains the three desired carbon atoms. For instance, using [¹³C₃]-chloroacetone in the Hantzsch reaction with unlabeled thioacetamide would be a direct route. Alternatively, a combination of labeled precursors, such as [¹³C₂]-thioacetamide and a singly labeled chloroacetone, could be envisioned, though this would be a more complex synthetic strategy. The choice of labeled precursor would depend on commercial availability and cost.

Applications in Research and Drug Development

Isotopically labeled compounds like 2,4-Dimethylthiazole-¹³C₃ are invaluable tools in various scientific disciplines.

  • Metabolic Studies: The thiazole ring is a component of many drugs.[12] A ¹³C-labeled version of a thiazole-containing drug candidate can be used in preclinical and clinical studies to trace its absorption, distribution, metabolism, and excretion (ADME) profile. Mass spectrometry can distinguish the labeled drug and its metabolites from endogenous compounds.[5]

  • Quantitative Analysis: 2,4-Dimethylthiazole-¹³C₃ can serve as an ideal internal standard for the quantification of the unlabeled compound in various matrices, such as biological fluids or environmental samples, using isotope dilution mass spectrometry.[]

  • Mechanistic Studies: Isotopic labeling helps in elucidating reaction mechanisms.[5] By tracking the position of the ¹³C atoms in the products of a reaction involving 2,4-Dimethylthiazole, researchers can gain insights into the bond-forming and bond-breaking steps.

Signaling Pathways and Biological Activity

While there is limited information on the specific biological signaling pathways directly modulated by 2,4-Dimethylthiazole, the broader class of 2,4-disubstituted thiazoles has been investigated for various biological activities. For instance, some 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their ability to induce the differentiation of human pluripotent stem cells.[4] Others have shown trypanocidal activity against T. brucei.[13]

The potential for thiazole-containing compounds to undergo metabolic activation to reactive metabolites is an important consideration in drug development, as this can lead to toxicity.[12]

Conclusion

References

Methodological & Application

Application Note: Quantitative Analysis of 2,4-Dimethylthiazole in Coffee Beans Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2,4-dimethylthiazole (B1360104) in roasted coffee beans. 2,4-Dimethylthiazole is a key volatile flavor compound contributing to the nutty and roasted aroma of coffee. The methodology utilizes gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) and incorporates 2,4-Dimethylthiazole-13C3 as a stable isotope-labeled internal standard for accurate and precise quantification. This stable isotope dilution assay (SIDA) effectively compensates for matrix effects and variations during sample preparation and analysis. The described protocol is intended for researchers, scientists, and quality control professionals in the food and beverage industry.

Introduction

The characteristic aroma of roasted coffee is a complex mixture of numerous volatile organic compounds. Among these, sulfur-containing heterocyclic compounds like 2,4-dimethylthiazole play a crucial role in defining the final flavor profile.[1][2] Accurate quantification of such key odorants is essential for quality control, product development, and research into the chemistry of coffee roasting.

Stable isotope dilution analysis (SIDA) is a premier analytical technique for the precise quantification of target compounds in complex matrices.[3][4][5] By introducing a known amount of a stable isotope-labeled analog of the analyte (in this case, this compound) at the beginning of the sample preparation process, variations arising from extraction inefficiency, sample loss, and instrument variability can be effectively normalized.[6][7][8][9] This application note provides a detailed protocol for the determination of 2,4-dimethylthiazole in coffee beans using GC-MS/MS with this compound as an internal standard.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

A headspace solid-phase microextraction (HS-SPME) method is employed for the extraction of volatile compounds from coffee beans, followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Roasted coffee beans

  • 2,4-Dimethylthiazole analytical standard

  • This compound internal standard solution (10 µg/mL in methanol)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Procedure:

  • Grind roasted coffee beans to a uniform consistency.

  • Weigh 2.0 g of ground coffee into a 20 mL headspace vial.

  • Spike the sample with 10 µL of the this compound internal standard solution (100 ng).

  • Immediately seal the vial with the screw cap.

  • Incubate the vial at 60°C for 15 minutes to allow for equilibration of the volatiles in the headspace.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS/MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a triple quadrupole mass spectrometer.

GC Conditions:

Parameter Value
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature of 40°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

MS/MS Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Transfer Line Temp. 280°C

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
2,4-Dimethylthiazole 113.0 72.0 15
2,4-Dimethylthiazole 113.0 45.0 20

| This compound | 116.0 | 74.0 | 15 |

Calibration and Quantification
  • Prepare a series of calibration standards by spiking blank matrix (e.g., a coffee sample with negligible 2,4-dimethylthiazole content or a model matrix) with known amounts of the 2,4-dimethylthiazole analytical standard.

  • Add a constant amount of the this compound internal standard to each calibration standard.

  • Analyze the calibration standards using the described GC-MS/MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the amount of 2,4-dimethylthiazole in the coffee samples by applying the response factor from the calibration curve to the measured peak area ratios.

Data Presentation

Table 1: Method Performance Characteristics

ParameterResult
Linear Range 1 - 500 ng/g
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) 0.3 ng/g
Limit of Quantification (LOQ) 1.0 ng/g
Intra-day Precision (%RSD, n=6) < 5%
Inter-day Precision (%RSD, n=18) < 8%
Recovery (%) 95 - 105%

Table 2: Quantification of 2,4-Dimethylthiazole in Commercial Coffee Samples

Coffee SampleOriginRoast Level2,4-Dimethylthiazole (ng/g) ± SD (n=3)
A BrazilMedium158 ± 11
B EthiopiaLight89 ± 7
C ColombiaDark274 ± 19
D VietnamDark312 ± 25

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing grinding Coffee Bean Grinding weighing Weighing (2.0 g) grinding->weighing spiking Spiking with 2,4-DMT-13C3 weighing->spiking sealing Vial Sealing spiking->sealing incubation Incubation (60°C) sealing->incubation extraction HS-SPME (30 min) incubation->extraction desorption Thermal Desorption in GC Injector extraction->desorption separation Chromatographic Separation desorption->separation ionization Electron Ionization separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification

Figure 1: Experimental workflow for the quantification of 2,4-dimethylthiazole.

quantification_logic Analyte 2,4-Dimethylthiazole (Native) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep GCMS GC-MS/MS Analysis SamplePrep->GCMS Ratio Peak Area Ratio (Analyte / IS) GCMS->Ratio Concentration Final Concentration Ratio->Concentration Calibration Calibration Curve Calibration->Concentration

References

Application Notes and Protocols for Quantitative Analysis Using 2,4-Dimethylthiazole-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of 2,4-dimethylthiazole (B1360104) in various matrices using a stable isotope-labeled internal standard, 2,4-dimethylthiazole-¹³C₃. The use of isotope dilution mass spectrometry is a gold-standard analytical technique that offers high accuracy and precision by correcting for sample matrix effects and variations in sample preparation and instrument response.[1][2][3]

Introduction to 2,4-Dimethylthiazole and Isotope Dilution Mass Spectrometry

2,4-Dimethylthiazole is a volatile organic compound and a known flavor component in a variety of foods, including coffee, tea, and cooked meats.[4] Its presence and concentration can be indicative of food quality and processing conditions, making it a potential biomarker.[4]

Quantitative analysis of volatile and semi-volatile compounds like 2,4-dimethylthiazole can be challenging due to their potential for loss during sample preparation and susceptibility to matrix interference. Isotope dilution mass spectrometry (IDMS) is a powerful technique that overcomes these challenges.[1][2] By adding a known amount of a stable isotope-labeled version of the analyte (in this case, 2,4-dimethylthiazole-¹³C₃) to the sample at the earliest stage of preparation, it acts as an internal standard that behaves almost identically to the native analyte throughout the entire analytical process.

The quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard. This approach significantly improves the accuracy and reproducibility of the results.

Applications

The primary application of this method is the accurate quantification of 2,4-dimethylthiazole in complex matrices. Potential applications include:

  • Food and Beverage Industry: Quality control of raw materials and finished products, monitoring of flavor profiles, and authentication of natural flavors.

  • Environmental Analysis: Monitoring of volatile organic compounds in environmental samples.

  • Biomarker Research: Quantification of 2,4-dimethylthiazole as a potential biomarker in biological samples.

Experimental Protocols

The following protocols are generalized for the analysis of 2,4-dimethylthiazole in a liquid matrix (e.g., a beverage) and a solid matrix (e.g., foodstuff) using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents
  • Analytes: 2,4-Dimethylthiazole (purity ≥98%)

  • Internal Standard: 2,4-Dimethylthiazole-¹³C₃ (isotopic purity ≥99%)

  • Solvents: Dichloromethane (B109758) (DCM), Methanol (MeOH), Hexane (all HPLC or GC grade)

  • Salts: Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Gases: Helium (carrier gas, 99.999% purity)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps

  • Extraction Thimbles and Soxhlet Apparatus (for solid samples)

  • Solid Phase Microextraction (SPME) fibers (e.g., PDMS/DVB) and holder (for headspace analysis)

Standard Preparation
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 2,4-dimethylthiazole and 2,4-dimethylthiazole-¹³C₃ into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol.

  • Intermediate Stock Solutions (100 µg/mL):

    • Pipette 1 mL of each primary stock solution into separate 10 mL volumetric flasks and bring to volume with methanol.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by diluting the intermediate stock solution of 2,4-dimethylthiazole with dichloromethane to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Spike each calibration standard and all samples with the 2,4-dimethylthiazole-¹³C₃ internal standard solution to a final concentration of 100 ng/mL.

Sample Preparation

Protocol 1: Liquid-Liquid Extraction for Liquid Samples (e.g., Coffee, Tea)

  • Measure 10 mL of the liquid sample into a 50 mL separatory funnel.

  • Add 100 µL of the 10 µg/mL 2,4-dimethylthiazole-¹³C₃ internal standard solution.

  • Add 10 mL of dichloromethane to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer (dichloromethane) through a funnel containing anhydrous sodium sulfate into a clean collection tube.

  • Repeat the extraction with a fresh 10 mL portion of dichloromethane.

  • Combine the organic extracts and concentrate under a gentle stream of nitrogen to a final volume of 1 mL.

  • Transfer to a 2 mL GC vial for analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Solid or Liquid Samples

  • Weigh 1 g of the homogenized solid sample or pipette 1 mL of the liquid sample into a 20 mL headspace vial.

  • Add 100 µL of the 10 µg/mL 2,4-dimethylthiazole-¹³C₃ internal standard solution.

  • Add 5 mL of deionized water and 1 g of sodium chloride to the vial to improve the release of volatile compounds.

  • Immediately seal the vial with a PTFE-lined septum cap.

  • Incubate the vial in a heating block at 60°C for 15 minutes with agitation.

  • Expose the SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for 30 minutes at 60°C.

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

GC-MS Analysis
  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (for liquid injection) or direct thermal desorption (for SPME)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 2,4-Dimethylthiazole: m/z 113 (quantifier), 98, 59 (qualifiers)

    • 2,4-Dimethylthiazole-¹³C₃: m/z 116 (quantifier), 101, 62 (qualifiers)

Data Analysis and Quantification

  • Calibration Curve:

    • Generate a calibration curve by plotting the peak area ratio of the analyte (m/z 113) to the internal standard (m/z 116) against the concentration of the analyte in the calibration standards.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically considered acceptable.

  • Quantification:

    • Calculate the peak area ratio of the analyte to the internal standard in the unknown samples.

    • Determine the concentration of 2,4-dimethylthiazole in the samples using the regression equation from the calibration curve.

Quantitative Data Summary

The following table presents hypothetical validation data for the quantification of 2,4-dimethylthiazole in a spiked coffee matrix using the described liquid-liquid extraction protocol.

ParameterResultAcceptance Criteria
Linearity (R²) 0.998> 0.995
Limit of Detection (LOD) 0.5 ng/mL-
Limit of Quantification (LOQ) 1.5 ng/mL-
Accuracy (Recovery %)
Spiked at 5 ng/mL98.5%80-120%
Spiked at 50 ng/mL102.1%80-120%
Spiked at 500 ng/mL99.2%80-120%
Precision (RSD %)
Intra-day (n=6) at 50 ng/mL4.2%< 15%
Inter-day (n=18) at 50 ng/mL6.8%< 20%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Spike Spike with 2,4-Dimethylthiazole-13C3 Sample->Spike LLE Liquid-Liquid Extraction (for Liquid Samples) Spike->LLE Option 1 HS_SPME Headspace SPME (for Solid/Liquid Samples) Spike->HS_SPME Option 2 Concentrate Concentration LLE->Concentrate GC_MS GC-MS System HS_SPME->GC_MS Desorption GC_Vial Transfer to GC Vial Concentrate->GC_Vial GC_Vial->GC_MS Injection Data Data Acquisition (SIM Mode) GC_MS->Data Integration Peak Integration Data->Integration Ratio Calculate Area Ratios (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for the quantitative analysis of 2,4-dimethylthiazole.

Isotope Dilution Principle

G cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Quantification Analyte Analyte (Native) Mix Addition of Known Amount of IS to Sample Analyte->Mix Extraction Extraction & Cleanup Analyte->Extraction Losses and Matrix Effects IS Internal Standard (13C Labeled) IS->Mix IS->Extraction Compensates for Losses and Matrix Effects Mix->Extraction Analysis GC-MS Analysis Extraction->Analysis Ratio Measure Peak Area Ratio (Analyte / IS) Analysis->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Caption: Principle of isotope dilution mass spectrometry for accurate quantification.

References

Application Notes and Protocols for 13C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 13C Metabolic Flux Analysis (13C-MFA)

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing a substrate labeled with a stable isotope like Carbon-13 (13C) into a biological system, researchers can trace the path of the labeled carbon atoms through various metabolic pathways.[1] The distribution of these isotopes in downstream metabolites is then measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2] This labeling pattern provides a wealth of information that, when combined with a stoichiometric model of cellular metabolism, allows for the precise calculation of metabolic fluxes.[2] 13C-MFA is widely regarded as the gold standard for in vivo flux quantification and has broad applications in metabolic engineering, disease research (such as in cancer metabolism), and biotechnology.[1][3]

Note on 2,4-Dimethylthiazole-13C3: A comprehensive search of scientific literature and chemical databases did not yield specific applications or established protocols for the use of this compound as a tracer in metabolic flux analysis. The information presented herein provides a detailed framework for 13C-MFA using a well-established tracer, [U-13C6]glucose, as a representative example. Additionally, a hypothetical application for a 13C-labeled thiazole (B1198619) compound is discussed to provide context.

Hypothetical Application: Tracing Thiamine (B1217682) Metabolism with a 13C-Labeled Thiazole Compound

While direct evidence is unavailable for this compound, a labeled thiazole derivative could theoretically be used to study the metabolism of thiamine (Vitamin B1). Thiamine is composed of a pyrimidine (B1678525) ring and a thiazole ring.[4] Its active form, thiamine pyrophosphate (TPP), is an essential cofactor for several key enzymes in central carbon metabolism, including pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase.[5][6][7][8]

A tracer such as this compound, if it could be taken up by cells and incorporated into the thiamine synthesis pathway, could be used to investigate the dynamics of TPP synthesis and its role in regulating glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.

Thiamine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2_4_Dimethylthiazole_13C3 This compound Thiamine_Synthesis Thiamine Synthesis 2_4_Dimethylthiazole_13C3->Thiamine_Synthesis Uptake & Incorporation Thiamine_13C Thiamine-13C Thiamine_Synthesis->Thiamine_13C TPP_13C Thiamine Pyrophosphate-13C (TPP-13C) Thiamine_13C->TPP_13C Phosphorylation Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Cell_Culture Cell_Culture Isotopic_Labeling Isotopic_Labeling Cell_Culture->Isotopic_Labeling [U-13C6]Glucose Metabolite_Extraction Metabolite_Extraction Isotopic_Labeling->Metabolite_Extraction Quenching GC_MS_Analysis GC_MS_Analysis Metabolite_Extraction->GC_MS_Analysis Derivatization Data_Correction Data_Correction GC_MS_Analysis->Data_Correction Flux_Estimation Flux_Estimation Data_Correction->Flux_Estimation Metabolic Model Statistical_Analysis Statistical_Analysis Flux_Estimation->Statistical_Analysis Flux_Map Flux_Map Statistical_Analysis->Flux_Map Final Output Central_Metabolism_Labeling G6P_13C6 G6P (6-13C) F6P_13C6 F6P (6-13C) G6P_13C6->F6P_13C6 FBP_13C6 FBP (6-13C) F6P_13C6->FBP_13C6 GAP_13C3 GAP (3-13C) FBP_13C6->GAP_13C3 DHAP_13C3 DHAP (3-13C) FBP_13C6->DHAP_13C3 Pyruvate_13C3 Pyruvate (3-13C) GAP_13C3->Pyruvate_13C3 DHAP_13C3->GAP_13C3 Lactate_13C3 Lactate (3-13C) Pyruvate_13C3->Lactate_13C3 AcetylCoA_13C2 Acetyl-CoA (2-13C) Pyruvate_13C3->AcetylCoA_13C2 Citrate_13C2 Citrate (2-13C) AcetylCoA_13C2->Citrate_13C2 TCA_Cycle TCA_Cycle aKG_13C2 α-Ketoglutarate (2-13C) Citrate_13C2->aKG_13C2 SuccinylCoA_13C2 Succinyl-CoA (2-13C) aKG_13C2->SuccinylCoA_13C2 Fumarate_13C2 Fumarate (2-13C) SuccinylCoA_13C2->Fumarate_13C2 Malate_13C2 Malate (2-13C) Fumarate_13C2->Malate_13C2 OAA_13C2 Oxaloacetate (2-13C) Malate_13C2->OAA_13C2 OAA_13C2->Citrate_13C2 Glucose_13C6 Glucose_13C6 Glycolysis Glycolysis

References

Application Note: Quantitative Analysis of 2,4-Dimethylthiazole in Complex Matrices using a Stable Isotope Dilution Assay with 2,4-Dimethylthiazole-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dimethylthiazole is a volatile heterocyclic compound recognized for its distinct savory, nutty, and meaty aroma profile.[1] It is a key flavor component in a variety of foods and beverages, including coffee, roasted barley, cooked beef, and tea.[2][3] Accurate quantification of 2,4-Dimethylthiazole is crucial for quality control in the food and beverage industry, flavor research, and potentially for identifying biomarkers of food consumption.[2][4] However, its volatility and presence in complex matrices make precise measurement challenging due to potential analyte loss during sample preparation and matrix effects during analysis.

Stable Isotope Dilution Analysis (SIDA) coupled with mass spectrometry is the gold standard for accurate quantification of small molecules in complex samples.[5][6] This technique utilizes a stable isotope-labeled version of the analyte as an internal standard (IS).[7] The IS, in this case, 2,4-Dimethylthiazole-¹³C₃, is chemically identical to the native analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation.[7][8] By adding a known amount of the labeled standard to the sample at the beginning of the workflow, any subsequent sample loss will affect both the analyte and the standard equally, preserving their ratio.[8] Quantification is then based on the ratio of the mass spectrometric response of the native analyte to its labeled internal standard, providing high precision and accuracy by correcting for both sample preparation variability and matrix-induced signal suppression or enhancement.[9][10]

This application note provides a detailed protocol for the quantification of 2,4-Dimethylthiazole in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS) and 2,4-Dimethylthiazole-¹³C₃ as the internal standard.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate and precise quantification.[10] The core principle involves adding a known quantity of an isotopically enriched standard (the "spike") of the analyte to the sample.[11] This standard is chemically identical to the analyte but has a different mass due to the isotopic enrichment (e.g., ¹³C instead of ¹²C).[7]

After spiking, the sample undergoes preparation steps like extraction and cleanup. During these steps, the native analyte and the labeled standard experience the same physical and chemical effects, including any losses.[8] The final extract is then analyzed by a mass spectrometer, which can differentiate between the native analyte and the heavier labeled standard based on their mass-to-charge ratio (m/z).

The concentration of the native analyte is calculated based on the measured ratio of the signal from the native analyte to the signal from the known amount of the labeled standard.[11] Because the method relies on this ratio, it is largely immune to variations in sample recovery and instrument response, leading to superior accuracy and precision compared to external or internal standard methods that use a non-isotopic analogue.[9]

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Calculation A Sample containing Native Analyte (NA) (Unknown Amount, Cx) B Spike with Labeled Internal Standard (LIS) (Known Amount, Cs) C Extraction, Cleanup, & GC-MS Analysis B->C Homogenization D Mass Spectrometer detects Signal for NA (Rx) and LIS (Rs) C->D E Calculate Signal Ratio R = Rx / Rs D->E F Determine Analyte Amount Cx = Cs * R * (Response Factor) E->F

Caption: The logical principle of Isotope Dilution Mass Spectrometry.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix and available instrumentation.

1. Materials and Reagents

  • Analyte Standard: 2,4-Dimethylthiazole (≥98% purity)

  • Internal Standard: 2,4-Dimethylthiazole-¹³C₃ (isotopic purity ≥99%)

  • Solvents: Dichloromethane (B109758) (DCM), Methanol, Hexane (all GC or HPLC grade)

  • Reagents: Anhydrous sodium sulfate (B86663), Reagent water

  • Sample Matrix: e.g., Coffee brew, beef broth, or other relevant liquid/solid sample.

2. Preparation of Standards

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~10 mg of 2,4-Dimethylthiazole and dissolve in 10 mL of methanol.

    • Accurately weigh ~10 mg of 2,4-Dimethylthiazole-¹³C₃ and dissolve in 10 mL of methanol.

  • Working Internal Standard (IS) Solution (e.g., 10 µg/mL):

    • Dilute the primary IS stock solution with methanol. The final concentration should be chosen to be in the mid-range of the expected analyte concentration in the samples.

  • Calibration Standards:

    • Prepare a series of calibration standards by adding varying amounts of the native analyte primary stock to a constant amount of the working IS solution.

    • A typical calibration curve might cover a range of 0.1 to 50 µg/mL.

    • Dilute with the sample matrix (if a matrix-matched curve is desired and a blank matrix is available) or with the extraction solvent.

3. Sample Preparation (Liquid-Liquid Extraction Example)

  • Sample Spiking: To 5 g of the liquid sample (e.g., coffee) in a 50 mL centrifuge tube, add a known volume (e.g., 50 µL) of the 10 µg/mL working IS solution. Vortex for 30 seconds to ensure homogenization.

  • Extraction: Add 10 mL of dichloromethane (DCM). Cap tightly and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean tube using a glass Pasteur pipette.

  • Drying: Pass the DCM extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

  • Transfer: Transfer the final extract to a 2 mL GC vial for analysis.

G Sample 1. Weigh Sample (e.g., 5 g) Spike 2. Spike with known amount of 2,4-Dimethylthiazole-¹³C₃ Sample->Spike Extract 3. Add Extraction Solvent (DCM) & Vortex Spike->Extract Centrifuge 4. Centrifuge to Separate Phases Extract->Centrifuge Collect 5. Collect Organic Layer (DCM) Centrifuge->Collect Concentrate 6. Dry and Concentrate to Final Volume Collect->Concentrate Analyze 7. GC-MS Analysis Concentrate->Analyze Quantify 8. Data Processing & Quantification Analyze->Quantify

Caption: General experimental workflow for the IDMS analysis.

4. GC-MS Instrumentation and Conditions The following conditions are a typical starting point and should be optimized.[12]

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[12]

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.[12]

  • Injector: Split/splitless, operated in splitless mode.[12]

  • Injector Temperature: 250 °C.[12]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: 5 °C/min to 180 °C.

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Ion Source Temp: 230 °C.[12]

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • 2,4-Dimethylthiazole (Analyte): m/z 113 (Quantifier), m/z 72 (Qualifier).[13][14]

      • 2,4-Dimethylthiazole-¹³C₃ (IS): m/z 116 (Quantifier), m/z 75 (Qualifier).

5. Data Analysis and Calculation

  • Calibration Curve: Plot the ratio of the analyte peak area to the IS peak area (Area_Analyte / Area_IS) against the concentration of the analyte in the calibration standards. Perform a linear regression to obtain the calibration equation (y = mx + c) and the response factor (RF).

  • Quantification: Calculate the concentration of 2,4-Dimethylthiazole in the sample using the measured peak area ratio and the calibration curve.

    Concentration (µg/g) = [(Area_Analyte / Area_IS) - c] / m * (V_final / W_sample)

    Where:

    • c is the intercept and m is the slope from the regression.

    • V_final is the final volume of the extract (in mL).

    • W_sample is the initial weight of the sample (in g).

Performance Characteristics (Illustrative Data)

The following table summarizes typical performance data expected from a well-optimized isotope dilution assay for volatile compounds. Actual results will depend on the specific matrix, instrumentation, and laboratory conditions.

ParameterTypical ValueDescription
Linearity (r²) > 0.995The correlation coefficient for the calibration curve over the defined range.
Limit of Detection (LOD) 0.1 - 5 ng/gThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 15 ng/gThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (%RSD) < 15%The relative standard deviation of replicate measurements, indicating the method's reproducibility.
Accuracy/Recovery (%) 85 - 115%The percentage of a known amount of spiked analyte recovered from a blank matrix, indicating the method's accuracy.

Conclusion

The stable isotope dilution assay using 2,4-Dimethylthiazole-¹³C₃ provides a robust, highly accurate, and precise method for the quantification of 2,4-Dimethylthiazole in complex matrices. By effectively compensating for sample loss and matrix effects, this GC-MS based protocol is ideally suited for demanding applications in food science, flavor chemistry, and quality control, ensuring reliable and defensible analytical results.

References

Applications of Labeled Thiazoles in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of isotopically labeled thiazoles in various stages of drug discovery. Thiazole (B1198619), a sulfur and nitrogen-containing five-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] The introduction of isotopic labels, such as Carbon-13 (¹³C), Deuterium (²H or D), and Fluorine-18 (¹⁸F), into thiazole-containing drug candidates offers powerful tools for elucidating mechanisms of action, improving pharmacokinetic profiles, and enabling non-invasive imaging.

Application Note 1: ¹⁸F-Labeled Thiazoles for In Vivo Cancer Imaging using Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique that allows for the visualization and quantification of biological processes at the molecular level.[2] By labeling thiazole-based drug candidates with the positron-emitting radionuclide ¹⁸F, researchers can track their biodistribution, target engagement, and pharmacokinetics in vivo. This is particularly valuable in oncology, where thiazole derivatives have shown promise as inhibitors of various cancer-related targets.[3]

A key application is the development of PET radiotracers for imaging specific biomarkers in tumors. For instance, ¹⁸F-labeled thiazole derivatives can be designed to target receptors or enzymes that are overexpressed in cancer cells, providing a means for early diagnosis, patient stratification, and monitoring treatment response.[4]

Quantitative Data for ¹⁸F-Labeled Thiazole Derivatives
RadiotracerApplicationRadiochemical Yield (RCY)Molar Activity (Am)Reference
[¹⁸F]FITA-2α-synuclein PET Imaging>25%>110 GBq/μmol[5]
[¹⁸F]FMTPCOX-2 PET Imaging35 ± 5%92.5 ± 18.5 GBq/μmol[6]
[¹⁸F]PPY1A₂A Receptor PET Imaging52 ± 7%90–227 GBq/μmol[7]
[¹⁸F]PPY2A₂A Receptor PET Imaging12 ± 4%50–80 GBq/μmol[7]
Experimental Protocol: Automated Radiosynthesis of an ¹⁸F-Labeled Thiazole Derivative

This protocol describes a general procedure for the automated radiosynthesis of an ¹⁸F-labeled thiazole derivative for PET imaging, adapted from methodologies for labeling various biomolecules.[8][9]

Materials:

  • Cyclotron-produced [¹⁸F]fluoride in ¹⁸O-enriched water

  • Sep-Pak® Light QMA cartridge

  • Potassium carbonate (K₂CO₃)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Thiazole precursor with a suitable leaving group (e.g., tosylate, mesylate)

  • Automated radiosynthesis module

  • HPLC system with a semi-preparative column and radiation detector

  • Sterile filters (0.22 µm)

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Pass the cyclotron-produced [¹⁸F]fluoride solution through a pre-conditioned QMA cartridge to trap the [¹⁸F]fluoride.

    • Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel of the automated synthesis module using a solution of K₂CO₃ and K₂₂₂ in a water/acetonitrile mixture.

  • Azeotropic Drying:

    • Heat the reaction vessel under reduced pressure and a stream of nitrogen to evaporate the water and acetonitrile, forming the reactive anhydrous [¹⁸F]KF/K₂₂₂ complex. Repeat with additions of anhydrous acetonitrile to ensure complete dryness.

  • Radiolabeling Reaction:

    • Dissolve the thiazole precursor in anhydrous acetonitrile and add it to the reaction vessel containing the dried [¹⁸F]KF/K₂₂₂ complex.

    • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a defined time (e.g., 10-20 minutes) to allow for the nucleophilic substitution reaction to occur.

  • Purification:

    • After the reaction, quench the mixture with a suitable solvent (e.g., water or HPLC mobile phase).

    • Inject the crude reaction mixture onto a semi-preparative HPLC system to separate the ¹⁸F-labeled thiazole from unreacted [¹⁸F]fluoride and other impurities.

    • Collect the fraction corresponding to the desired product.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or by passing it through a C18 Sep-Pak cartridge.

    • Elute the purified product from the C18 cartridge with ethanol (B145695) and dilute with sterile saline for injection.

    • Pass the final product solution through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control:

    • Perform analytical HPLC to determine the radiochemical purity of the final product.

    • Measure the total radioactivity and calculate the radiochemical yield.

    • Determine the molar activity of the radiotracer.

G Workflow for Automated Radiosynthesis of 18F-Labeled Thiazoles start Start: Cyclotron-produced [18F]Fluoride trap Trap [18F]Fluoride on QMA Cartridge start->trap elute Elute with K222/K2CO3 trap->elute dry Azeotropic Drying elute->dry add_precursor Add Thiazole Precursor dry->add_precursor labeling Radiolabeling Reaction (Heating) add_precursor->labeling purify HPLC Purification labeling->purify formulate Formulation (Solvent Exchange & Sterile Filtration) purify->formulate qc Quality Control (Purity, Yield, Molar Activity) formulate->qc end End: Injectable 18F-Labeled Thiazole qc->end

Automated Radiosynthesis Workflow

Application Note 2: ¹³C-Labeled Thiazoles for Metabolic Flux Analysis

Understanding how a drug alters cellular metabolism is crucial for elucidating its mechanism of action and identifying potential off-target effects.[10] ¹³C-labeling experiments, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for tracing the fate of carbon atoms through metabolic pathways.[11] By providing cells with a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) and a thiazole-containing drug, researchers can quantify changes in metabolic fluxes, revealing how the drug impacts pathways such as glycolysis, the TCA cycle, and amino acid metabolism.[12]

Experimental Protocol: ¹³C Metabolic Flux Analysis in Cell Culture

This protocol outlines a general procedure for conducting a ¹³C-labeling experiment to assess the metabolic effects of a thiazole-containing compound.[11][12]

Materials:

  • Cultured cells of interest

  • Standard cell culture medium

  • ¹³C-labeling medium (e.g., DMEM with [U-¹³C₆]-glucose)

  • Thiazole-containing drug of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., -80 °C methanol)

  • Cell scraper

  • Centrifuge

  • LC-MS system

Procedure:

  • Cell Seeding and Growth:

    • Seed cells in multi-well plates and culture under standard conditions until they reach the desired confluency (typically mid-log phase).

  • Drug Treatment:

    • Treat the cells with the thiazole-containing drug at the desired concentration for a specified period. Include a vehicle-treated control group.

  • Isotopic Labeling:

    • Aspirate the standard medium and wash the cells once with PBS.

    • Add pre-warmed ¹³C-labeling medium to the wells.

    • Incubate the cells for a time sufficient to achieve isotopic steady-state (this may require optimization, often 24 hours or more).[12]

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove extracellular metabolites.

    • Add ice-cold quenching solution (e.g., 80% methanol) to the wells to instantly stop metabolic activity.

    • Incubate at -80 °C for at least 15 minutes to precipitate proteins.[12]

    • Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the samples at high speed to pellet cell debris and precipitated proteins.

    • Collect the supernatant containing the extracted metabolites.

    • Dry the supernatant, for example, using a vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

    • Analyze the samples using an LC-MS system to identify and quantify the mass isotopologues of various metabolites.

  • Data Analysis:

    • Correct the raw data for the natural abundance of ¹³C.

    • Use metabolic flux analysis software to calculate the relative or absolute fluxes through different metabolic pathways.

G 13C Metabolic Flux Analysis Workflow cluster_cell_culture Cell Culture cluster_labeling Isotopic Labeling cluster_analysis Sample Processing & Analysis seed_cells Seed and Grow Cells treat_drug Treat with Thiazole Drug seed_cells->treat_drug add_13C_medium Incubate with 13C-Labeled Medium treat_drug->add_13C_medium quench Quench Metabolism & Extract Metabolites add_13C_medium->quench lcms LC-MS Analysis of Metabolites quench->lcms flux_analysis Metabolic Flux Calculation lcms->flux_analysis

Workflow for ¹³C Metabolic Flux Analysis

Application Note 3: Deuterated Thiazoles for Pharmacokinetic Studies

Deuterium, a stable isotope of hydrogen, can be strategically incorporated into a drug molecule to alter its metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[13] This can lead to a longer half-life, reduced formation of toxic metabolites, and an improved overall pharmacokinetic profile.[14]

Deuterated thiazole derivatives can be used as internal standards in quantitative bioanalysis (e.g., LC-MS/MS) to improve the accuracy and precision of pharmacokinetic studies.[15]

Quantitative Data on the Impact of Deuteration on Pharmacokinetics
CompoundModificationPharmacokinetic ParameterChangeReference
DeutetrabenazineDeuterated TetrabenazineHalf-life of active metabolitesIncreased[14]
Deuterated TicagrelorDeuterated TicagrelorMetabolic stabilityImproved[16]
Experimental Protocol: Bioanalytical Method Validation for a Thiazole Drug using a Deuterated Internal Standard

This protocol outlines the key steps for validating a bioanalytical method for the quantification of a thiazole-containing drug in plasma using its deuterated analog as an internal standard, following ICH M10 guidelines.[15]

Materials:

  • Blank plasma from at least six different sources

  • Analyte (thiazole drug) reference standard

  • Stable isotope-labeled internal standard (SIL-IS; deuterated thiazole drug)

  • LC-MS/MS system

  • Sample preparation reagents (e.g., protein precipitation solvent, solid-phase extraction cartridges)

Procedure:

  • Stock and Working Solutions Preparation:

    • Prepare stock solutions of the analyte and the SIL-IS in a suitable organic solvent.

    • Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions.

  • Calibration Curve Preparation:

    • Spike blank plasma with the analyte working solutions to create a calibration curve with at least six non-zero concentration levels.

    • Add a constant amount of the SIL-IS working solution to each calibration standard.

  • Quality Control Sample Preparation:

    • Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High concentrations.

  • Sample Preparation:

    • Aliquot plasma samples (standards, QCs, and unknown study samples).

    • Add the SIL-IS to all samples except the blank.

    • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Optimize the chromatographic conditions to achieve good separation and peak shape.

    • Optimize the mass spectrometer parameters for the analyte and SIL-IS.

  • Method Validation:

    • Selectivity: Analyze blank plasma samples from different sources to ensure no interference at the retention times of the analyte and SIL-IS.

    • Calibration Curve: Analyze the calibration curve and determine the linearity, using a regression model (e.g., weighted linear regression). The correlation coefficient (r²) should be ≥ 0.99.[15]

    • Accuracy and Precision: Analyze at least five replicates of the QC samples on at least three different days to determine the intra- and inter-day accuracy and precision. The coefficient of variation (%CV) should be ≤ 15% (≤ 20% for LLOQ).

    • Matrix Effect: Assess the effect of the biological matrix on the ionization of the analyte and SIL-IS.

    • Stability: Evaluate the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage).

G Signaling Pathway Inhibition by Thiazole Derivatives growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pip2 PIP2 pip2->pip3 PI3K akt Akt pip3->akt mtor mTOR akt->mtor cell_growth Cell Growth, Proliferation, Survival mtor->cell_growth thiazole Thiazole Derivative thiazole->pi3k thiazole->akt thiazole->mtor

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Thiazole derivatives have been identified as potent inhibitors of this pathway, targeting key kinases such as PI3K, Akt, and mTOR.[12] The diagram above illustrates how thiazole-based inhibitors can block signaling at multiple points in this cascade, leading to anticancer effects.

References

Application Note & Protocol: Quantitative Analysis of 2,4-Dimethylthiazole-¹³C₃ in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dimethylthiazole is a volatile heterocyclic compound associated with meaty, nutty, and roasted aromas, making it a significant contributor to the flavor profile of various cooked foods.[1] Its quantification is crucial for quality control in the food and beverage industry and for research into flavor chemistry. This application note describes a robust analytical method for the quantitative analysis of 2,4-Dimethylthiazole using a stable isotope-labeled internal standard, 2,4-Dimethylthiazole-¹³C₃. The use of a stable isotope dilution assay (SIDA) is the gold standard for quantitative analysis, as it effectively compensates for sample matrix effects and variations in sample preparation and instrument response.[2][3] This protocol is intended for researchers, scientists, and drug development professionals working with complex matrices.

Thiazoles, including 2,4-Dimethylthiazole, are typically formed during Maillard reactions and Strecker degradation of sulfur-containing amino acids.[1] Due to its volatile nature, sample preparation techniques must be carefully selected to ensure efficient extraction and minimize analyte loss. This protocol will detail a headspace solid-phase microextraction (HS-SPME) method coupled with gas chromatography-mass spectrometry (GC-MS), a common and effective technique for the analysis of volatile and semi-volatile organic compounds in complex samples.

Principle

The method is based on the principle of stable isotope dilution. A known amount of the isotopically labeled internal standard (2,4-Dimethylthiazole-¹³C₃) is added to the sample at the beginning of the sample preparation process. This "spiked" sample is then subjected to extraction. The analyte and the internal standard are assumed to behave identically during extraction, derivatization (if any), and analysis. By measuring the ratio of the analyte to the internal standard in the final extract using GC-MS, the concentration of the native analyte in the original sample can be accurately determined, as any losses during sample processing will affect both the analyte and the internal standard equally.

Materials and Reagents
  • Analytes: 2,4-Dimethylthiazole (analytical standard)

  • Internal Standard: 2,4-Dimethylthiazole-¹³C₃ (custom synthesis or from a specialized supplier)

  • Solvents: Methanol (B129727), Dichloromethane (DCM), HPLC grade or equivalent

  • Salts: Sodium chloride (NaCl), analytical grade

  • Water: Deionized water

  • SPME Fibers: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Vials: 20 mL headspace vials with PTFE/silicone septa

  • Other: Standard laboratory glassware, vortex mixer, centrifuge, heater block or water bath.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 2,4-Dimethylthiazole and 2,4-Dimethylthiazole-¹³C₃ into separate 10 mL volumetric flasks.

    • Dissolve in methanol and make up to the mark. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of 2,4-Dimethylthiazole by serial dilution of the primary stock solution with methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

    • Prepare a working internal standard solution of 2,4-Dimethylthiazole-¹³C₃ at a fixed concentration (e.g., 20 ng/mL) in methanol.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a general guideline and may need to be optimized for specific matrices.

  • Sample Homogenization:

    • For solid samples (e.g., food products), accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

    • For liquid samples (e.g., beverages, plasma), pipette 1-5 mL of the sample into a 20 mL headspace vial.

  • Internal Standard Spiking:

    • Add a precise volume of the 2,4-Dimethylthiazole-¹³C₃ working internal standard solution to each sample vial to achieve a final concentration within the calibration range (e.g., 20 ng/mL).

  • Matrix Modification:

    • Add a saturated solution of NaCl (e.g., 1-2 g of solid NaCl or 1-2 mL of saturated brine) to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of volatile analytes into the headspace.[1]

  • Equilibration:

    • Immediately seal the vial with a PTFE/silicone septum.

    • Vortex the sample for 30 seconds.

    • Incubate the vial in a heater block or water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.[1]

  • Headspace Extraction:

    • After equilibration, expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.[1]

  • Desorption:

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes onto the analytical column.

GC-MS Analysis

The following are suggested starting parameters and may require optimization.

  • Gas Chromatograph (GC):

    • Injector: Splitless mode.[1]

    • Injector Temperature: 250°C

    • Column: A non-polar or medium-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of volatile compounds.[1]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Ions to Monitor (suggested):

      • 2,4-Dimethylthiazole: Determine the characteristic ions from the mass spectrum (e.g., m/z 113 as the molecular ion, and other abundant fragment ions).

      • 2,4-Dimethylthiazole-¹³C₃: The molecular ion will be at m/z 116. The fragmentation pattern should be similar to the unlabeled compound, with fragment ions shifted by +3 Da.

    • Dwell Time: 100 ms (B15284909) per ion.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. Below is a template for presenting validation data.

Table 1: Method Validation Parameters for the Quantification of 2,4-Dimethylthiazole

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD)
   Intra-day (n=6)< 15%
   Inter-day (n=6)< 20%
Accuracy (% Recovery) 85 - 115%
Matrix Effect To be determined experimentally

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow.

experimental_workflow sample Sample Collection (Solid or Liquid Matrix) homogenize Homogenization sample->homogenize spike Spike with 2,4-Dimethylthiazole-¹³C₃ homogenize->spike matrix_mod Matrix Modification (e.g., add NaCl) spike->matrix_mod equilibrate Headspace Equilibration (e.g., 60°C for 30 min) matrix_mod->equilibrate extract HS-SPME (e.g., 30 min) equilibrate->extract analyze GC-MS Analysis (SIM Mode) extract->analyze data Data Processing & Quantification analyze->data

Caption: Workflow for 2,4-Dimethylthiazole-¹³C₃ analysis.

Logical Relationship of Stable Isotope Dilution Assay

This diagram outlines the core principle of the stable isotope dilution assay.

SIDA_principle start Sample with Unknown Analyte Concentration (A) add_is Add Known Amount of Internal Standard (IS) start->add_is process Sample Preparation (Extraction, Cleanup) add_is->process analysis Instrumental Analysis (e.g., GC-MS) process->analysis measure Measure Peak Area Ratio (A / IS) analysis->measure calculate Calculate Analyte Concentration using Calibration Curve measure->calculate

Caption: Principle of Stable Isotope Dilution Assay (SIDA).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,4-Dimethylthiazole-¹³C₃ Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the mass spectrometry (MS) signal intensity of 2,4-Dimethylthiazole-¹³C₃. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for 2,4-Dimethylthiazole-¹³C₃ in my MS analysis?

A1: Low signal intensity for small molecules like 2,4-Dimethylthiazole-¹³C₃ can stem from several factors. The most prevalent issues include:

  • Matrix Effects : Co-eluting compounds from the sample matrix can interfere with the ionization of your target analyte, leading to ion suppression.[1][2] This is a major concern in quantitative LC-MS analysis.[3][4]

  • Suboptimal Ionization Technique : The choice of ionization source significantly impacts signal intensity. 2,4-Dimethylthiazole, being a relatively non-polar small molecule, may not ionize efficiently with certain techniques like Electrospray Ionization (ESI).[5]

  • Inadequate Sample Preparation : Failure to remove interfering substances or improper sample concentration can lead to poor signal.[6][7]

  • Incorrect Instrument Settings : Non-optimized parameters in the mass spectrometer, such as ion source temperature, gas flows, and voltages, can drastically reduce signal intensity.[8][9]

Q2: How can I determine if matrix effects are suppressing the signal of my 2,4-Dimethylthiazole-¹³C₃ internal standard?

A2: A common method to assess matrix effects is the post-extraction spike experiment.[1] This involves comparing the signal response of the analyte in a clean solvent to its response in a sample matrix extract. A lower signal in the matrix indicates ion suppression.[1][4]

Q3: Which ionization technique is likely to provide the best signal for 2,4-Dimethylthiazole?

A3: For a volatile and relatively non-polar small molecule like 2,4-Dimethylthiazole, Atmospheric Pressure Chemical Ionization (APCI) or Electron Impact (EI) are often more effective than Electrospray Ionization (ESI).[5][10] ESI is generally less suitable for molecules that lack easily ionizable functional groups.[5][11]

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve low signal intensity issues with 2,4-Dimethylthiazole-¹³C₃.

Troubleshooting Workflow for Low Signal Intensity

The following diagram outlines a logical workflow to identify and address the root cause of poor signal intensity.

TroubleshootingWorkflow Start Low Signal Intensity Observed CheckInstrument Verify MS Instrument Performance (Tune, Calibration, System Suitability) Start->CheckInstrument SamplePrep Evaluate Sample Preparation (Extraction Efficiency, Cleanliness) CheckInstrument->SamplePrep Instrument OK Solution Implement Corrective Actions: - Modify Sample Prep - Change Ionization Source - Adjust LC Method - Use Isotope-Labeled Standard CheckInstrument->Solution Instrument Issue Ionization Assess Ionization Method (ESI vs. APCI vs. EI) SamplePrep->Ionization Prep OK SamplePrep->Solution Prep Issue Chromatography Optimize LC Conditions (Gradient, Column, Flow Rate) Ionization->Chromatography Ionization OK Ionization->Solution Ionization Issue MatrixEffects Investigate Matrix Effects (Post-Extraction Spike) Chromatography->MatrixEffects LC OK Chromatography->Solution LC Issue MatrixEffects->Solution Matrix Effects Identified End Signal Intensity Improved Solution->End

Caption: A step-by-step workflow for troubleshooting low MS signal intensity.

Issue 1: Persistent Low Signal Despite a Well-Tuned Mass Spectrometer

Possible Cause: Matrix effects are a primary suspect when the instrument itself is performing optimally.[2] Components of the biological or environmental matrix can co-elute with 2,4-Dimethylthiazole-¹³C₃ and suppress its ionization.[1]

Solutions:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Employ an SPE method with a sorbent that retains the analyte while allowing interfering matrix components to be washed away.

    • Liquid-Liquid Extraction (LLE): Use an appropriate solvent system to selectively extract 2,4-Dimethylthiazole from the sample matrix.

    • Protein Precipitation (for biological samples): If working with plasma or serum, use a precipitating agent like acetonitrile (B52724) or methanol (B129727) to remove proteins.[1]

  • Optimize Chromatographic Separation:

    • Modify the LC Gradient: Adjust the mobile phase gradient to better separate 2,4-Dimethylthiazole-¹³C₃ from co-eluting matrix components.[3]

    • Change the Analytical Column: A column with a different stationary phase chemistry may provide the necessary selectivity.

  • Utilize the Isotope-Labeled Internal Standard Correctly: As you are using 2,4-Dimethylthiazole-¹³C₃, it should co-elute with the unlabeled analyte and experience similar matrix effects, thus providing a reliable means of quantification.[3][12] Ensure that the concentration of the internal standard is appropriate and that it does not contribute to signal suppression of the analyte.[13]

Logical Diagram for Mitigating Matrix Effects

MatrixEffectsMitigation cluster_problem Problem cluster_solutions Solutions Problem Ion Suppression Due to Matrix Effects SamplePrep Enhanced Sample Preparation (SPE, LLE) Problem->SamplePrep LC_Optimization Chromatographic Separation Problem->LC_Optimization IS_Use Stable Isotope-Labeled Internal Standard Problem->IS_Use

Caption: Strategies to counteract matrix-induced ion suppression.

Issue 2: Weak or No Signal When Using Electrospray Ionization (ESI)

Possible Cause: 2,4-Dimethylthiazole is a small, relatively non-polar molecule. ESI is most effective for polar and easily ionizable compounds and may not be the optimal choice.[5][11]

Solutions:

  • Switch to a More Suitable Ionization Source:

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, volatile compounds and is often a preferred alternative to ESI for such analytes.[4][10]

    • Electron Impact (EI) (if using GC-MS): If your workflow can accommodate Gas Chromatography, EI provides robust ionization for volatile small molecules and yields reproducible fragmentation patterns for structural confirmation.[5][14]

  • Modify Mobile Phase to Promote Ionization (for ESI):

    • If you must use ESI, adding a small amount of an acid like formic acid to the mobile phase can promote protonation and enhance the signal in positive ion mode.[5]

Comparison of Ionization Techniques for 2,4-Dimethylthiazole
Ionization TechniquePrincipleExpected Outcome for 2,4-DimethylthiazoleBest Suited For
Electron Impact (EI) High-energy electrons bombard the analyte, causing fragmentation.[15]Extensive fragmentation, potentially weak or absent molecular ion.Structure elucidation of volatile compounds.[5]
Chemical Ionization (CI) A reagent gas is ionized, which in turn ionizes the analyte through chemical reactions.Less fragmentation than EI, stronger molecular ion signal.Molecular weight determination of compounds that fragment heavily in EI.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to ion formation.[14]Potentially weak signal due to the non-polar nature of the molecule.[5]Polar and large molecules.
Atmospheric Pressure Chemical Ionization (APCI) The analyte is vaporized and then ionized by a corona discharge.Good signal intensity is expected for this type of molecule.[4]Less polar, thermally stable small molecules.[10]

Experimental Protocols

Protocol: Post-Extraction Spike for Matrix Effect Evaluation

Objective: To quantitatively assess the degree of ion suppression or enhancement for 2,4-Dimethylthiazole-¹³C₃ in a given sample matrix.

Materials:

  • Blank matrix sample (e.g., plasma, urine, soil extract) without the analyte or internal standard.

  • 2,4-Dimethylthiazole-¹³C₃ stock solution.

  • Appropriate solvents for extraction and reconstitution.

Methodology:

  • Prepare Two Sample Sets:

    • Set A (Neat Solution): Spike a known amount of 2,4-Dimethylthiazole-¹³C₃ into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through the entire extraction procedure. In the final step, spike the same known amount of 2,4-Dimethylthiazole-¹³C₃ into the processed matrix extract.

  • LC-MS Analysis: Inject and analyze at least three replicates of each sample set using the established LC-MS method.

  • Data Analysis:

    • Calculate the average peak area for 2,4-Dimethylthiazole-¹³C₃ in Set A (Peak AreaNeat).

    • Calculate the average peak area for 2,4-Dimethylthiazole-¹³C₃ in Set B (Peak AreaMatrix).

    • Calculate the Matrix Effect (%) using the following formula:

      Matrix Effect (%) = (Peak AreaMatrix / Peak AreaNeat) * 100

Interpretation of Results:

Matrix Effect (%)Interpretation
< 100%Ion Suppression
> 100%Ion Enhancement
≈ 100%No significant matrix effect

References

Technical Support Center: 2,4-Dimethylthiazole-¹³C₃ Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-Dimethylthiazole-¹³C₃.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2,4-Dimethylthiazole-¹³C₃?

A1: The most common and established method is the Hantzsch thiazole (B1198619) synthesis.[1][2][3] This involves the reaction of a ¹³C-labeled thioacetamide (B46855) with a ¹³C-labeled chloroacetone (B47974) or bromoacetone. For 2,4-Dimethylthiazole-¹³C₃, this would typically involve the reaction of [¹³C₂]-thioacetamide with [¹³C₁]-chloroacetone.

Q2: What are the primary challenges when working with ¹³C-labeled starting materials?

A2: The primary challenges include the high cost of isotopically labeled precursors, which necessitates small-scale reactions and high-yield procedures.[4][5] Additionally, careful handling is required to avoid isotopic dilution and to ensure accurate incorporation of the ¹³C labels into the final product.

Q3: What are the expected yields for this synthesis?

A3: While yields can vary depending on the specific reaction conditions and scale, the Hantzsch thiazole synthesis is generally known for providing good to high yields.[6][7] However, optimizing conditions for a specific isotopically labeled synthesis is crucial to maximize the yield and minimize the loss of expensive starting materials.

Q4: How can I confirm the correct incorporation of the ¹³C₃ labels?

A4: The most effective methods for confirming isotopic incorporation are Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C-NMR) and Mass Spectrometry (MS). ¹³C-NMR will show enriched signals for the labeled carbon atoms, and high-resolution mass spectrometry will confirm the correct molecular weight of the labeled product.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am observing a very low yield or no formation of 2,4-Dimethylthiazole-¹³C₃. What are the potential causes and how can I troubleshoot this?

A: Low yields in the Hantzsch thiazole synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.[8][9]

  • Purity of Starting Materials: Ensure the ¹³C-labeled thioacetamide and chloroacetone are of high purity. Impurities can lead to side reactions that consume the starting materials.[8][9] If necessary, purify the starting materials before use.

  • Reaction Conditions: The reaction often requires heating.[8] If the reaction is being run at room temperature, consider increasing the temperature. The choice of solvent is also critical; polar solvents like ethanol (B145695) or dimethylformamide (DMF) are commonly used.[6]

  • Stoichiometry: While the theoretical stoichiometry is 1:1, using a slight excess of the thioamide can sometimes be beneficial.[9]

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 2: Formation of Side Products

Q: My analysis shows the presence of significant side products. What are the likely impurities and how can I minimize their formation?

A: A common side reaction in the Hantzsch synthesis, particularly under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers.[8][10][11]

  • Control of pH: Maintaining neutral or slightly basic conditions during the reaction can help to suppress the formation of the imino tautomer.

  • Purification: Careful purification of the crude product is essential. Column chromatography is often an effective method for separating the desired thiazole from its isomers and other impurities.[6]

Issue 3: Difficulty in Product Isolation and Purification

Q: I am struggling to isolate and purify the final 2,4-Dimethylthiazole-¹³C₃ product. What are some effective strategies?

A: The workup and purification procedure is critical for obtaining a pure product.

  • Precipitation: The thiazole product may precipitate from the reaction mixture upon neutralization.[7][8] Adding a weak base like sodium carbonate can facilitate this.

  • Extraction: If the product does not precipitate, extraction with a suitable organic solvent is necessary.

  • Chromatography: As mentioned, silica (B1680970) gel column chromatography is a common and effective method for purifying thiazole derivatives.[6] High-Performance Liquid Chromatography (HPLC) can also be employed for achieving high purity.[12]

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the yield of a typical Hantzsch thiazole synthesis, which can be adapted for the synthesis of 2,4-Dimethylthiazole-¹³C₃.

ParameterCondition ACondition BCondition CExpected OutcomeReference
Solvent EthanolDMFAcetonitrileYields are generally higher in polar aprotic solvents like DMF.[6]
Temperature Room Temp60 °CRefluxIncreased temperature generally leads to higher conversion rates, but may also increase side product formation.[8]
Catalyst NoneAcid CatalystBase CatalystAcidic conditions can sometimes promote side reactions.[8][10]
Reaction Time 1 hour6 hours24 hoursLonger reaction times can lead to higher yields, but reaction should be monitored to avoid degradation.[8]

Experimental Protocol: Hantzsch Synthesis of 2,4-Dimethylthiazole-¹³C₃

This protocol is a general guideline and may require optimization for your specific ¹³C-labeled starting materials.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve [¹³C₂]-thioacetamide (1.0 equivalent) in a suitable solvent such as ethanol or DMF.

  • Addition of Halo-ketone: To this solution, add [¹³C₁]-chloroacetone (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 60°C and reflux, and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure 2,4-Dimethylthiazole-¹³C₃.

Visualizations

Synthesis_Pathway Thioacetamide [¹³C₂]-Thioacetamide Intermediate Thiazolium Intermediate Thioacetamide->Intermediate Hantzsch Reaction Chloroacetone [¹³C₁]-Chloroacetone Chloroacetone->Intermediate Product 2,4-Dimethylthiazole-¹³C₃ Intermediate->Product Cyclization & Dehydration SideProduct 2-Imino-2,3-dihydrothiazole (Side Product) Intermediate->SideProduct Tautomerization (Acidic Conditions)

Caption: Reaction pathway for the synthesis of 2,4-Dimethylthiazole-¹³C₃.

Troubleshooting_Workflow Start Start Synthesis LowYield Low Yield? Start->LowYield CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes SideProducts Side Products Present? LowYield->SideProducts No OptimizeConditions Optimize Reaction (Temp, Solvent, Time) CheckPurity->OptimizeConditions CheckStoichiometry Verify Stoichiometry OptimizeConditions->CheckStoichiometry CheckStoichiometry->SideProducts AdjustpH Adjust Reaction pH (Neutral/Basic) SideProducts->AdjustpH Yes Purification Purification Issues? SideProducts->Purification No AdjustpH->Purification OptimizePurification Optimize Purification (Column Chromatography, HPLC) Purification->OptimizePurification Yes Success Successful Synthesis Purification->Success No OptimizePurification->Success

Caption: Troubleshooting workflow for 2,4-Dimethylthiazole-¹³C₃ synthesis.

References

minimizing isotopic exchange of 2,4-Dimethylthiazole-13C3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2,4-Dimethylthiazole-¹³C₃ as a stable isotope-labeled internal standard. The following troubleshooting guides and FAQs address common concerns and potential issues during experimentation, with a focus on minimizing any potential for analytical variability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Is my 2,4-Dimethylthiazole-¹³C₃ internal standard susceptible to isotopic exchange?

A1: It is highly unlikely. Carbon-13 (¹³C) labeled compounds are considered stable and generally do not undergo isotopic exchange under typical analytical conditions. The carbon-carbon and carbon-nitrogen bonds that form the thiazole (B1198619) ring are strong covalent bonds. Unlike deuterium (B1214612) (²H) labels, which can sometimes exchange with protons from solvents, ¹³C atoms are integral to the molecular backbone and are not readily exchanged.

Q2: I am observing unexpected variations in the response of my 2,4-Dimethylthiazole-¹³C₃ internal standard. Could this be due to isotopic exchange?

A2: While isotopic exchange of ¹³C is not a probable cause, variations in the internal standard response can be attributed to several other factors. Consider the following troubleshooting steps:

  • Sample Preparation: Inconsistent sample extraction, dilution errors, or incomplete derivatization can lead to variability. Ensure your sample preparation workflow is validated and consistently applied.

  • Matrix Effects: The sample matrix can enhance or suppress the ionization of the internal standard in the mass spectrometer source. Evaluate matrix effects by comparing the internal standard response in the sample matrix to its response in a clean solvent.

  • Instrumental Variability: Fluctuations in the mass spectrometer's performance, such as detector saturation or changes in ionization efficiency, can affect the internal standard's signal. Regular calibration and performance checks of the instrument are crucial.

  • Stock Solution Stability: Ensure the long-term and short-term stability of your 2,4-Dimethylthiazole-¹³C₃ stock and working solutions.[1] Degradation of the internal standard can lead to a decreased response.

Q3: What are the best practices for handling and storing 2,4-Dimethylthiazole-¹³C₃ to ensure its isotopic and chemical integrity?

A3: Proper handling and storage are critical for maintaining the integrity of your internal standard. Follow these guidelines:

  • Storage: Store the compound as recommended by the manufacturer, typically in a cool, dark, and dry place. Protect from light and moisture.

  • Solvent Selection: Use high-purity, aprotic solvents for preparing stock solutions whenever possible. If aqueous solutions are necessary, prepare them fresh and consider the pH.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions to prevent degradation.[1] Aliquoting stock solutions into smaller, single-use vials is recommended.

  • Purity Verification: Periodically verify the chemical and isotopic purity of the internal standard using high-resolution mass spectrometry or NMR.

Quantitative Data Summary

The following table summarizes key properties of 2,4-Dimethylthiazole.

PropertyValueReference
Chemical FormulaC₅H₇NS[2]
Molecular Weight113.18 g/mol [2]
Boiling Point143-145 °C[3]
Isotopic Label¹³C
Isotopic Exchange PotentialExtremely Low/Negligible[4]

Experimental Protocols

Protocol 1: Preparation of 2,4-Dimethylthiazole-¹³C₃ Stock and Working Solutions
  • Materials:

    • 2,4-Dimethylthiazole-¹³C₃

    • High-purity solvent (e.g., methanol, acetonitrile)

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

  • Procedure for Stock Solution (e.g., 1 mg/mL):

    • Allow the vial of 2,4-Dimethylthiazole-¹³C₃ to equilibrate to room temperature before opening.

    • Accurately weigh the required amount of the compound using a calibrated analytical balance.

    • Quantitatively transfer the weighed compound to a volumetric flask of the appropriate size.

    • Add a small amount of solvent to dissolve the compound completely.

    • Once dissolved, fill the flask to the mark with the solvent.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Store the stock solution in an amber vial at the recommended temperature.

  • Procedure for Working Solutions:

    • Prepare working solutions by diluting the stock solution with the appropriate solvent or mobile phase.

    • Use calibrated pipettes for accurate dilutions.

    • Prepare fresh working solutions daily or as stability data permits.

Protocol 2: Evaluation of Internal Standard Stability
  • Objective: To assess the stability of 2,4-Dimethylthiazole-¹³C₃ in the analytical matrix under various conditions.[1]

  • Freeze-Thaw Stability:

    • Prepare quality control (QC) samples at low and high concentrations in the biological matrix.

    • Analyze one set of QC samples immediately (time zero).

    • Subject another set of QC samples to three freeze-thaw cycles (e.g., freeze at -20°C or -80°C, then thaw at room temperature).

    • Analyze the freeze-thaw samples and compare the results to the time-zero samples.

  • Bench-Top Stability:

    • Prepare QC samples and leave them at room temperature for a duration that mimics the sample handling time.

    • Analyze the samples and compare the results to freshly prepared QC samples.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[1]

Visualizations

Isotopic_Exchange_Logic cluster_isotope Isotope Type cluster_exchange Potential for Isotopic Exchange Deuterium Deuterium (²H) High_Exchange High Deuterium->High_Exchange Prone to back-exchange with protic solvents Carbon13 Carbon-13 (¹³C) Low_Exchange Extremely Low Carbon13->Low_Exchange Integral to stable covalent backbone

Caption: Logical relationship between isotope type and potential for isotopic exchange.

Experimental_Workflow start Start: Sample Collection prep Sample Preparation: - Add 2,4-Dimethylthiazole-¹³C₃ - Extraction - Dilution start->prep analysis LC-MS/MS Analysis prep->analysis quant Quantification: Ratio of Analyte to ¹³C-Internal Standard analysis->quant end End: Final Concentration quant->end

Caption: Standard experimental workflow for using a ¹³C-labeled internal standard.

References

Technical Support Center: Optimizing LC-MS/MS for 2,4-Dimethylthiazole-13C3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of 2,4-Dimethylthiazole-13C3.

Troubleshooting Guide

Question: I am not seeing any signal for my this compound standard. What should I check first?

Answer: When no signal is detected, a systematic check of both the liquid chromatography (LC) and mass spectrometry (MS) systems is necessary.

Initial Checks:

  • System Suitability: Before troubleshooting, it's recommended to run a system suitability test (SST) with neat standards to differentiate between instrument problems and sample preparation issues.[1]

  • LC System:

    • Verify that the LC is delivering mobile phase and that there are no leaks. Check the pressure trace for any anomalies.[1]

    • Ensure the correct mobile phases are in use and have been freshly prepared.[2] For a small polar molecule like 2,4-dimethylthiazole, reversed-phase chromatography with a C18 column is a common starting point, but hydrophilic interaction liquid chromatography (HILIC) can also be effective.[3][4]

    • Confirm that the sample is correctly placed in the autosampler and that the injection volume is appropriate.[2]

  • MS System:

    • Ensure the MS is properly tuned and calibrated.[2][5]

    • Check that the ion source is clean and that the capillary is not blocked.[5]

    • Confirm that the correct ionization mode (likely positive electrospray ionization, ESI+) and precursor/product ion transitions are being monitored.

A general workflow for troubleshooting is outlined in the diagram below.

cluster_0 Troubleshooting Workflow for No Signal Start No Signal Detected CheckLC Check LC System (Flow, Pressure, Leaks) Start->CheckLC CheckMS Check MS System (Tuning, Calibration) CheckLC->CheckMS LC OK? SampleOK Verify Sample Integrity (Preparation, Position) CheckMS->SampleOK MS OK? MethodOK Review Method Parameters (Transitions, Ionization Mode) SampleOK->MethodOK Sample OK? ProblemFound Resolve Identified Issue MethodOK->ProblemFound Method OK?

Caption: A simplified workflow for troubleshooting a lack of signal in an LC-MS/MS experiment.

Question: My peak shape for this compound is poor (fronting, tailing, or broad). How can I improve it?

Answer: Poor peak shape can be attributed to several factors related to the chromatography, the sample, or the column itself.

  • Chromatographic Conditions:

    • Mobile Phase: Ensure the mobile phase pH is appropriate for the analyte. Small molecules may require acidic or basic mobile phases to ensure they are in a single ionic state. Using volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can improve peak shape and ESI stability.[6]

    • Gradient: An inadequate gradient may not effectively focus the analyte on the column, leading to broad peaks. Optimizing the gradient slope and duration is crucial.[7]

  • Column Issues:

    • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting the sample.

    • Column Contamination: Buildup of matrix components can cause peak tailing and broadening.[5] Flushing the column or using a guard column can help.

    • Column Degradation: Over time, the stationary phase can degrade. If other troubleshooting steps fail, replacing the column may be necessary.[1]

  • Sample Diluent: Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase to prevent peak distortion.

Question: I'm observing high background noise or extra peaks in my chromatogram. What are the likely causes?

Answer: High background noise and extraneous peaks often point to contamination issues.

  • Solvent/Reagent Contamination: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.[5]

  • Sample Carryover: Residual sample from a previous injection can appear as a peak in the current chromatogram. Implementing a robust needle and injection port wash protocol between samples can mitigate this.[5]

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the analyte of interest. Improving sample preparation through techniques like solid-phase extraction (SPE) can help remove these interferences.[8]

  • System Contamination: Contaminants can build up in the LC system (tubing, pump, etc.) or the MS ion source. Regular cleaning and maintenance are essential.[5]

Frequently Asked Questions (FAQs)

Q1: What are the theoretical precursor and product ions for this compound?

A1: The molecular formula for 2,4-Dimethylthiazole is C5H7NS, with a monoisotopic mass of approximately 113.03 Da.[9][10][11] For the 13C3 isotopologue, the mass will increase by approximately 3 Da. The most likely precursor ion in positive ESI mode would be the protonated molecule [M+H]+. Product ions would be generated by fragmentation of the thiazole (B1198619) ring.

Below are the predicted mass-to-charge ratios (m/z) that can be used as a starting point for method development.

CompoundFormulaMonoisotopic Mass (Da)Precursor Ion [M+H]+ (m/z)
2,4-DimethylthiazoleC₅H₇NS113.03114.04
This compoundC₂¹³C₃H₇NS116.04117.05

Q2: How do I optimize the collision energy and other MS/MS parameters?

A2: Optimization of MS/MS parameters is typically done by infusing a standard solution of the analyte directly into the mass spectrometer.

  • Infusion: Prepare a solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) and infuse it at a constant flow rate.

  • Precursor Ion Selection: In full scan mode, identify the m/z of the precursor ion ([M+H]+).

  • Product Ion Scan: Select the precursor ion and perform a product ion scan while varying the collision energy.

  • Collision Energy Optimization: A range of collision energies should be tested to find the value that produces the most stable and intense fragment ions. It is generally recommended to select a collision energy that leaves 10-15% of the parent ion remaining.[12]

  • MRM Transition Selection: Choose the most abundant and specific product ions for your Multiple Reaction Monitoring (MRM) transitions.

Q3: What type of LC column is best for this compound?

A3: 2,4-Dimethylthiazole is a relatively polar small molecule.[3] Therefore, two main chromatographic approaches can be considered:

  • Reversed-Phase (RP) Chromatography: A C18 or C8 column is a common starting point for many small molecules. To achieve sufficient retention for polar compounds, a highly aqueous mobile phase may be necessary.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can be an excellent alternative if retention on RP columns is insufficient.[4]

The choice of column will also depend on the sample matrix and the presence of other interfering compounds.

Q4: Should I use a stable isotopically labeled (SIL) internal standard?

A4: Yes, using a stable isotopically labeled internal standard, such as this compound for the quantification of 2,4-Dimethylthiazole, is highly recommended. SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience similar ionization suppression or enhancement effects.[13][14] This helps to correct for variability during sample preparation and analysis, leading to more accurate and precise quantification.[15] However, it is important to verify the purity of the SIL standard to avoid artificially high results.

Experimental Protocol: LC-MS/MS Method Development

This protocol provides a general framework for developing an LC-MS/MS method for this compound.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile). Create a series of working standards by diluting the stock solution in the initial mobile phase composition.

  • Matrix Samples: For analysis in complex matrices (e.g., plasma, urine), a sample cleanup step is crucial.[8] Techniques like protein precipitation or solid-phase extraction (SPE) can be employed to remove interferences.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient:

    • Start with a low percentage of Mobile Phase B (e.g., 5%) and hold for a short period to ensure retention.

    • Increase the percentage of Mobile Phase B to elute the analyte.

    • Include a wash step with a high percentage of Mobile Phase B.

    • Re-equilibrate the column at the initial conditions for at least 10 column volumes.[2]

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters: Optimize the following based on instrument recommendations and experimental results:

    • Capillary Voltage

    • Source Temperature

    • Desolvation Gas Flow and Temperature[6]

  • MRM Transitions:

    • Use the optimized precursor and product ions for this compound.

The overall process is depicted in the following workflow diagram.

cluster_1 LC-MS/MS Method Development Workflow Start Define Analyte (this compound) MS_Opt MS Parameter Optimization (Infusion, Tuning) Start->MS_Opt LC_Dev LC Method Development (Column, Mobile Phase, Gradient) MS_Opt->LC_Dev Sample_Prep Sample Preparation (Extraction, Cleanup) LC_Dev->Sample_Prep Validation Method Validation (Accuracy, Precision, Linearity) Sample_Prep->Validation Analysis Routine Analysis Validation->Analysis

References

Technical Support Center: 2,4-Dimethylthiazole-13C3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor recovery of 2,4-Dimethylthiazole-13C3, a stable isotope-labeled internal standard used in quantitative analytical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor or inconsistent recovery for this compound?

Poor recovery of this compound is typically linked to its semi-volatile nature and potential for adsorption. As an internal standard, its consistent recovery is critical for accurate quantification. The primary causes of loss can be categorized into three main areas: sample preparation, analyte adsorption, and instrument-related issues.

  • Sample Preparation Losses: Significant loss can occur during steps that involve heating or volume reduction, such as solvent evaporation.[1][2] The compound's volatility (Boiling Point: ~145°C) makes it susceptible to evaporation along with the solvent.[3]

  • Adsorption: Active sites on glassware, vial caps (B75204), septa, and within the gas chromatography (GC) system (e.g., inlet liner, column) can irreversibly adsorb the analyte, leading to lower-than-expected signal.[4][5]

  • Instrumental Problems: Issues such as leaks in the injection system, a contaminated GC-MS ion source, or column degradation can lead to a decreased signal response, which may be misinterpreted as poor recovery.[5][6][7]

Below is a troubleshooting workflow to diagnose the source of poor recovery.

G start Start: Poor Recovery of This compound prep Step 1: Evaluate Sample Preparation start->prep volatile_loss Is there an evaporation step? (e.g., Nitrogen blowdown) prep->volatile_loss Yes extraction_eff Is extraction efficiency low? prep->extraction_eff No instrument Step 2: Investigate Instrumental Issues leak_check Check for leaks in GC inlet (especially septum) instrument->leak_check source_tune Tune and clean MS ion source instrument->source_tune column_health Check column performance (trim or replace) instrument->column_health adsorption Step 3: Assess Adsorption Problems glassware Are you using silanized glassware and vials? adsorption->glassware liner Is the GC inlet liner dirty or active? adsorption->liner solution1 Solution: Use gentle evaporation (e.g., Kuderna-Danish) or automated concentrator. volatile_loss->solution1 extraction_eff->instrument leak_check->adsorption solution3 Solution: Replace septum, ferrules, and check fittings. leak_check->solution3 source_tune->adsorption solution4 Solution: Perform source maintenance as per manufacturer's guide. source_tune->solution4 column_health->adsorption solution5 Solution: Trim 5-10 cm from front of column or install a new one. column_health->solution5 solution6 Solution: Use deactivated glass inserts and silanized glassware. glassware->solution6 liner->solution6 solution2 Solution: Optimize extraction solvent and technique (e.g., LLE, SPME).

Caption: A troubleshooting decision tree for poor analyte recovery.
Q2: How can I minimize analyte loss due to the volatility of this compound during sample preparation?

Loss of semi-volatile compounds is a common challenge during solvent concentration steps.[1] Aggressive evaporation techniques, such as using a high-flow nitrogen stream at elevated temperatures, can lead to significant analyte loss.

Recommendations:

  • Use a Kuderna-Danish (K-D) Concentrator: This apparatus gently concentrates extracts by boiling the solvent and condensing the vapors, which helps to retain semi-volatile analytes.

  • Automated Concentration Systems: Modern systems like the DryVap® are designed to optimize recoveries of semi-volatile compounds by creating a sealed environment that recaptures volatile analytes in condensing solvent.[4]

  • Solvent Choice: When possible, perform the final extraction into a small volume of a less volatile solvent (a "keeper" solvent) to minimize loss of the target analyte during the final concentration stage.

  • Control Temperature: Keep evaporation temperatures as low as possible while still allowing for efficient solvent removal.

The following table summarizes the impact of different concentration techniques on the recovery of semi-volatile compounds.

Concentration TechniqueTypical TemperatureNitrogen FlowAverage Recovery of Semi-VolatilesKey Advantage
Nitrogen Blowdown30-40°CHigh (10-15 L/min)40-70%Fast
Kuderna-Danish (K-D)Solvent Boiling PointNone75-90%Gentle, good for volatiles
Automated ConcentratorProgrammedLow / Programmed>90%[4]High reproducibility and recovery
Centrifugal Evaporation25-35°CVacuum70-85%Good for multiple small samples
Q3: What is a recommended extraction protocol for this compound from a complex matrix?

The choice of extraction technique depends on the sample matrix (e.g., food, water, biological fluid). For many applications, Headspace Solid-Phase Microextraction (HS-SPME) is an excellent solvent-free choice for volatile and semi-volatile compounds.[8][9] It concentrates analytes from the sample headspace onto a coated fiber, which is then directly desorbed into the GC inlet.

  • Sample Preparation:

    • Place 1-5 grams of the homogenized sample into a 20 mL headspace vial.

    • Add a known amount of a salting-out agent (e.g., 1-2 g of NaCl) to increase the volatility of the analyte.

    • Spike the sample with a known concentration of the this compound internal standard solution.

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/Silicone septum.

  • Incubation and Extraction:

    • Place the vial in an autosampler tray with an agitator and heater.

    • Incubate the sample at 60-80°C for 10-15 minutes with agitation to allow the analytes to equilibrate into the headspace.

    • Expose the SPME fiber (e.g., a Divinylbenzene/Carboxen/Polydimethylsiloxane fiber) to the sample headspace for 20-30 minutes under continued heating and agitation.

  • Desorption and GC-MS Analysis:

    • Immediately transfer the SPME fiber to the GC inlet, heated to 250-270°C.

    • Desorb the analytes from the fiber for 2-5 minutes in splitless mode.

    • Start the GC-MS temperature program and data acquisition.

The diagram below illustrates the general workflow for sample analysis, highlighting potential points of analyte loss.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample 1. Sample Collection & Homogenization spike 2. Spike with IS (2,4-DMT-13C3) sample->spike extract 3. Extraction (LLE, SPME, etc.) spike->extract concentrate 4. Concentration (If required) extract->concentrate loss1 Potential Loss: Volatility concentrate->loss1 injection 5. GC Injection concentrate->injection separation 6. Chromatographic Separation injection->separation loss2 Potential Loss: Adsorption, Leaks injection->loss2 detection 7. MS Detection separation->detection data 8. Data Processing & Quantification detection->data

Caption: General analytical workflow highlighting potential loss points.
Q4: Could adsorption be the cause of my poor recovery? How can I mitigate this?

Yes, adsorption is a significant cause of poor recovery for semi-volatile and polar compounds. Active sites in the sample flow path can bind the analyte, preventing it from reaching the detector.

Mitigation Strategies:

  • Use Deactivated Glassware: Silanize all glassware (flasks, vials, syringes) to cap active silanol (B1196071) groups. Alternatively, use commercially available deactivated glass products.

  • Use High-Quality Vial Caps: Use caps with PTFE-lined septa, as other materials can absorb the analyte.

  • Check the GC Inlet Liner: The inlet liner is a common site of analyte adsorption and degradation. Use a deactivated liner and replace it regularly. A liner with glass wool can sometimes trap non-volatile matrix components, but it can also create active sites.

  • Column Maintenance: Non-volatile matrix components can contaminate the front end of the GC column, creating active sites. Trimming 5-10 cm from the front of the column can restore performance.[5]

Q5: How do I troubleshoot instrumental issues that could lead to apparent low recovery?

A drop in the internal standard signal can often be traced back to the instrument itself rather than the sample preparation.[6]

Troubleshooting Steps:

  • Check for Leaks: The most common leak point in a GC is the injection port septum. Replace the septum daily or after a set number of injections. Use a handheld electronic leak detector to check fittings around the inlet, column connections, and detector. Even small leaks can cause significant loss of volatile analytes.[10]

  • Injector Maintenance: Clean the injection port and replace the liner and seals. Contamination in the injector can cause peak tailing and loss of response.

  • MS Ion Source Cleaning: Over time, the ion source can become contaminated, leading to a general loss of sensitivity for all compounds. If you see a gradual decrease in the signal for all analytes, including the internal standard, the source may need to be cleaned according to the manufacturer's instructions.[5]

  • Evaluate the Standard Solution: If possible, inject a fresh dilution of the this compound standard directly to verify its concentration and the instrument's response. This helps differentiate between a sample preparation issue and an instrument or standard stability problem.

References

Technical Support Center: Matrix Effects in 2,4-Dimethylthiazole-¹³C₃ Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the quantitative analysis of 2,4-Dimethylthiazole-¹³C₃ by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of 2,4-Dimethylthiazole-¹³C₃?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest, in this case, 2,4-Dimethylthiazole-¹³C₃.[1][2] These co-eluting components can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a phenomenon known as the matrix effect.[1][2] This can result in either signal suppression (a decrease in signal intensity) or, less commonly, signal enhancement (an increase in signal intensity).[2][3] Consequently, matrix effects can compromise the accuracy, precision, and sensitivity of your analytical method, potentially leading to unreliable quantification of 2,4-Dimethylthiazole-¹³C₃.[1]

Q2: Why is a stable isotope-labeled internal standard like 2,4-Dimethylthiazole-¹³C₃ used, and is it immune to matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS), such as 2,4-Dimethylthiazole-¹³C₃, is considered the "gold standard" for quantitative mass spectrometry.[4] Because SIL-IS are chemically almost identical to the analyte, they are expected to have the same chromatographic retention time, extraction recovery, and ionization response.[4] This allows them to effectively compensate for variations during sample preparation and analysis, including matrix effects.[4] However, even SIL-IS may not always perfectly compensate for matrix effects.[5] Significant issues can arise if there is a slight shift in retention time between the analyte and the SIL-IS, which can lead to differential ion suppression.[4][5] Severe matrix effects can also suppress the signal of both the analyte and the internal standard, impacting the overall sensitivity of the assay.[4]

Q3: How can I quantitatively assess the matrix effect for my 2,4-Dimethylthiazole analysis?

A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[4][6] This involves comparing the response of the analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution. The matrix factor (MF) can be calculated to determine the extent of ion suppression or enhancement.

Matrix Effect Calculation:

FormulaDescriptionInterpretation
ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100 Compares the peak area of the analyte in a matrix-matched standard to the peak area in a pure solvent standard.[1]A negative value indicates signal suppression, while a positive value indicates signal enhancement. Values exceeding ±20% are generally considered significant.[1]
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) A ratio of the analyte's response in a spiked, extracted blank matrix to its response in a neat solution at the same concentration.[4]An MF value of 1 indicates no matrix effect. An MF < 1 suggests ion suppression, and an MF > 1 indicates ion enhancement.
Internal Standard Normalized Matrix Factor (IS-Normalized MF) = (MF of Analyte) / (MF of IS) This calculation is crucial when using a SIL-IS.An IS-Normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.

Troubleshooting Guide

This section addresses specific issues you might encounter during the quantification of 2,4-Dimethylthiazole.

Problem 1: Significant Signal Suppression Observed for 2,4-Dimethylthiazole

  • Likely Causes:

    • Co-eluting Endogenous Components: In biological matrices like plasma or urine, phospholipids, salts, and other metabolites can co-elute with 2,4-Dimethylthiazole and compete for ionization, leading to a suppressed signal.[4][6]

    • High Concentration of Matrix Components: Insufficient sample cleanup can lead to a high concentration of interfering compounds in the final extract, overwhelming the ion source.[1]

  • Troubleshooting Workflow:

    Caption: Workflow for troubleshooting signal suppression.

Problem 2: Poor Accuracy and Precision in Quality Control (QC) Samples

  • Likely Causes:

    • Variable Matrix Effects: Different lots of biological matrix can have varying compositions, leading to inconsistent ion suppression or enhancement.[4]

    • Inadequate Internal Standard Compensation: The 2,4-Dimethylthiazole-¹³C₃ internal standard may not be perfectly co-eluting with the native analyte, leading to inconsistent correction.[5]

  • Troubleshooting Steps:

    • Evaluate Matrix Lot Variability: Perform the post-extraction spike experiment using at least six different lots of the blank matrix to assess the variability of the matrix effect.

    • Enhance Sample Cleanup: A more rigorous sample preparation method, such as a well-optimized SPE protocol, may be necessary to remove the variable interfering components.[6]

    • Optimize Chromatography: Adjust the chromatographic method to achieve baseline separation of 2,4-Dimethylthiazole from any interfering peaks that appear in some matrix lots but not others.[4] This could involve experimenting with different mobile phase compositions or gradient profiles.[4]

Problem 3: Inconsistent or Unexpectedly Low/High Response of 2,4-Dimethylthiazole-¹³C₃ Internal Standard

  • Likely Causes:

    • Differential Matrix Effects: The internal standard and the analyte may be experiencing different degrees of ion suppression or enhancement.[5]

    • Purity of the Internal Standard: The presence of unlabeled 2,4-Dimethylthiazole in the ¹³C₃-labeled internal standard can lead to artificially high responses.[5]

  • Troubleshooting Steps:

    • Verify Internal Standard Purity: Analyze the 2,4-Dimethylthiazole-¹³C₃ internal standard solution alone to check for the presence of the unlabeled analyte.

    • Post-Column Infusion Experiment: This experiment can help identify regions of the chromatogram where significant ion suppression occurs. A constant infusion of 2,4-Dimethylthiazole and its ¹³C₃-labeled standard into the MS detector after the analytical column while injecting a blank extracted matrix will show a drop in the baseline signal where matrix components elute and cause suppression.

    • Adjust Chromatography for Co-elution: Ensure that the analyte and the internal standard are co-eluting as closely as possible. Even small differences in retention time due to the isotope effect can lead to differential matrix effects.[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of 2,4-Dimethylthiazole-¹³C₃ internal standard solution. Add 200 µL of 4% phosphoric acid and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples

  • Sample Preparation: To 500 µL of urine, add 10 µL of 2,4-Dimethylthiazole-¹³C₃ internal standard solution.

  • pH Adjustment: Adjust the sample pH to >5.5 (since the pKa of the thiazole (B1198619) ring is around 3.4) with a suitable base (e.g., 1M NaOH) to ensure the analyte is in its neutral form.

  • Extraction: Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).[6]

  • Mixing: Vortex the mixture for 2 minutes.[6]

  • Phase Separation: Centrifuge at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.[6]

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[6] Reconstitute the residue in a suitable volume of the mobile phase.[6]

Protocol 3: Protein Precipitation (PPT) for Plasma/Serum Samples

  • Sample Aliquoting: Aliquot 100 µL of plasma or serum into a microcentrifuge tube.[6]

  • Internal Standard Addition: Add 10 µL of the 2,4-Dimethylthiazole-¹³C₃ internal standard solution.[6]

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) (containing 1% formic acid) to precipitate the proteins.

  • Vortexing: Vortex the samples vigorously for 1 minute.[6]

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[6]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.[6]

Comparative Effectiveness of Sample Preparation Techniques:

Sample Preparation TechniqueTypical Matrix Effect ReductionThroughputSelectivity
Protein Precipitation (PPT) Low to ModerateHighLow
Liquid-Liquid Extraction (LLE) Moderate to HighModerateModerate
Solid-Phase Extraction (SPE) HighLow to ModerateHigh

Logical Relationships in Method Development

The following diagram illustrates the logical flow for developing a robust LC-MS/MS method for 2,4-Dimethylthiazole that minimizes matrix effects.

Method_Development_Workflow cluster_0 Method Development A Initial Method Setup (LC and MS parameters) B Select Sample Preparation Technique (PPT, LLE, or SPE) A->B C Assess Matrix Effect (Post-Extraction Spike) B->C D Is Matrix Effect Acceptable (<20%)? C->D E Optimize Sample Prep (e.g., change SPE sorbent, LLE solvent) D->E No G Final Method Validation D->G Yes E->C F Optimize Chromatography (Gradient, Column) E->F F->C

References

Technical Support Center: Purification of 2,4-Dimethylthiazole-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2,4-Dimethylthiazole-¹³C₃. The following information is designed to address common questions and troubleshooting scenarios encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying 2,4-Dimethylthiazole-¹³C₃?

The primary methods for purifying 2,4-Dimethylthiazole-¹³C₃ are fractional distillation and column chromatography. The choice of method depends on the scale of the purification and the nature of the impurities.

Q2: What are the key physical properties of 2,4-Dimethylthiazole relevant to its purification?

Understanding the physical properties of 2,4-Dimethylthiazole is crucial for selecting and optimizing purification protocols. The properties of the ¹³C₃ isotopologue are expected to be nearly identical to the unlabeled compound.

PropertyValueReference
Molecular FormulaC₅H₇NS[1]
Molecular Weight113.18 g/mol [1]
Boiling Point143-145 °C at 760 mmHg[2][3]
AppearanceClear colorless to light yellow liquid[4]
Density1.056 g/mL at 25 °C[4]

Q3: What are the common impurities I might encounter?

Common impurities can include unreacted starting materials (such as chloroacetone (B47974) and thioacetamide), solvents used in the synthesis (like benzene (B151609) or DMF), and by-products from side reactions.[1][2]

Q4: How should I store purified 2,4-Dimethylthiazole-¹³C₃?

2,4-Dimethylthiazole is hygroscopic and should be protected from moisture.[2] It is recommended to store the purified compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[5]

Troubleshooting Guides

Problem 1: My distilled 2,4-Dimethylthiazole-¹³C₃ is not pure, as indicated by GC/MS analysis.

  • Possible Cause: The fractional distillation was not efficient enough to separate impurities with close boiling points.

  • Solution:

    • Ensure you are using a distillation column with sufficient theoretical plates for the separation.

    • Control the heating rate carefully to maintain a slow and steady distillation. A rapid temperature increase can lead to co-distillation of impurities.

    • Collect narrower boiling point fractions and analyze each fraction for purity.

Problem 2: I am performing column chromatography, but the separation of my compound from an impurity is poor.

  • Possible Cause 1: The solvent system (eluent) is not optimal.

  • Solution:

    • Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides better separation between your product and the impurity. A common starting point is a hexane/ethyl acetate (B1210297) mixture.[1][5] Adjusting the polarity by varying the ratio of these solvents can improve resolution.

  • Possible Cause 2: The compound may be degrading on the silica (B1680970) gel.

  • Solution:

    • Thiazoles can be sensitive to acidic silica gel. Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine (B128534) (0.1-1%).[5]

    • Alternatively, using a different stationary phase like neutral or basic alumina (B75360) might be beneficial.[5]

Problem 3: The yield of purified product is very low after distillation.

  • Possible Cause: Some of the product may have been lost during the work-up procedure before distillation.

  • Solution:

    • Ensure thorough extraction of the aqueous layer with an organic solvent like ether. It is recommended to perform multiple extractions (e.g., five portions) to maximize the recovery of the product.[2]

    • When making the aqueous layer alkaline, be sure to test the pH of the aqueous solution and not the separated organic layer to ensure proper conditions for extraction.[2]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is adapted from a standard procedure for the purification of 2,4-Dimethylthiazole.[2]

  • Drying: Dry the combined ethereal extracts of the crude product over anhydrous sodium sulfate.

  • Solvent Removal: Filter the dried solution and remove the ether by distillation from a steam bath.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus.

    • Heat the residual oil at atmospheric pressure.

    • Collect the fraction boiling between 140–150 °C.

    • Redistill the collected fraction, collecting the pure 2,4-Dimethylthiazole at 143–145 °C.[2]

Protocol 2: Purification by Column Chromatography

This protocol is based on a general method for the purification of thiazole (B1198619) derivatives.[1]

  • Sample Preparation: Concentrate the crude product under reduced pressure.

  • Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a hexane/ethyl acetate solvent system. The polarity can be gradually increased to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Concentration: Combine the pure fractions and concentrate them under reduced pressure to obtain the purified 2,4-Dimethylthiazole.

Visualized Workflows

DistillationWorkflow crude Crude 2,4-Dimethylthiazole-¹³C₃ in Ether dry Dry with Anhydrous Na₂SO₄ crude->dry filter Filter dry->filter concentrate Remove Ether by Distillation filter->concentrate fractionate Fractional Distillation (140-150 °C) concentrate->fractionate redistill Redistill (143-145 °C) fractionate->redistill pure Pure 2,4-Dimethylthiazole-¹³C₃ redistill->pure

Caption: Workflow for the purification of 2,4-Dimethylthiazole-¹³C₃ by fractional distillation.

ChromatographyWorkflow crude Crude 2,4-Dimethylthiazole-¹³C₃ concentrate Concentrate Crude Product crude->concentrate load Load on Silica Gel Column concentrate->load elute Elute with Hexane/Ethyl Acetate load->elute collect Collect Fractions (Monitor by TLC) elute->collect combine Combine Pure Fractions collect->combine final_concentrate Concentrate Pure Fractions combine->final_concentrate pure Pure 2,4-Dimethylthiazole-¹³C₃ final_concentrate->pure

Caption: Workflow for the purification of 2,4-Dimethylthiazole-¹³C₃ by column chromatography.

References

Technical Support Center: 2,4-Dimethylthiazole-¹³C₃ Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Dimethylthiazole-¹³C₃ experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding contamination and troubleshooting common issues encountered during isotopic labeling studies with this volatile compound.

Frequently Asked Questions (FAQs)

Q1: What is 2,4-Dimethylthiazole-¹³C₃ and what are its primary applications?

2,4-Dimethylthiazole-¹³C₃ is a stable isotope-labeled version of 2,4-dimethylthiazole (B1360104), a volatile organic compound. The three carbon atoms in the thiazole (B1198619) ring and its methyl groups are replaced with the heavy isotope ¹³C. It is primarily used as a tracer in metabolic studies to investigate pathways where 2,4-dimethylthiazole or related structures are involved. Its volatility makes it suitable for studies involving gas-phase reactions or for tracing metabolic fates in systems where volatile compounds are produced or consumed.

Q2: What are the most common sources of contamination in 2,4-Dimethylthiazole-¹³C₃ experiments?

Contamination in experiments with 2,4-Dimethylthiazole-¹³C₃ can arise from several sources:

  • Unlabeled 2,4-Dimethylthiazole: The most significant contaminant is often the unlabeled ("light") version of the compound. This can be introduced from lab equipment, solvents, or as an impurity in the labeled standard.

  • Solvent Impurities: Solvents used for sample preparation and analysis may contain trace amounts of impurities that can interfere with mass spectrometry readings.

  • Plasticizers and Polymers: Phthalates and other plasticizers from lab consumables (e.g., pipette tips, tubes) are common contaminants in mass spectrometry.

  • Biological Contamination: Keratins from skin and hair can be introduced during sample handling.

  • Cross-Contamination: Residue from previous experiments in glassware or on analytical instruments can lead to contamination.

Q3: How can I verify the isotopic purity of my 2,4-Dimethylthiazole-¹³C₃ standard?

It is crucial to verify the isotopic enrichment of your labeled standard before beginning your experiments. This can be done using:

  • Gas Chromatography-Mass Spectrometry (GC-MS): By analyzing the standard with GC-MS, you can determine the ratio of the labeled (M+3) to unlabeled (M) compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can directly quantify the abundance of ¹³C at specific atomic positions within the molecule.

Troubleshooting Guides

Issue 1: High Background Signal of Unlabeled 2,4-Dimethylthiazole

Symptom: You observe a significant peak for the unlabeled 2,4-dimethylthiazole (m/z 113) in your blank or control samples, which complicates the quantification of the ¹³C₃-labeled compound (m/z 116).

Possible Causes and Solutions:

CauseSolution
Contaminated Solvents Use high-purity, GC-MS grade solvents. Run a solvent blank before your sample analysis to check for impurities.
Contaminated Glassware Thoroughly clean all glassware with a suitable solvent and bake at a high temperature if possible. Avoid using plastic containers for storing volatile compounds.
Carryover from Previous Injections Implement a rigorous wash cycle for the GC autosampler needle and injection port between samples.
Impure Labeled Standard Verify the isotopic purity of your 2,4-Dimethylthiazole-¹³C₃ standard from the supplier's certificate of analysis or by in-house analysis.
Issue 2: Poor Recovery or Loss of 2,4-Dimethylthiazole-¹³C₃ Signal

Symptom: The signal intensity for your labeled compound is unexpectedly low or absent.

Possible Causes and Solutions:

CauseSolution
Volatility of the Compound 2,4-Dimethylthiazole is volatile (Boiling Point: 144-145°C). Avoid high temperatures during sample preparation and storage. Use sealed vials and minimize headspace. When removing solvents, use gentle nitrogen stream evaporation at low temperatures instead of high vacuum.[1]
Improper Sample Storage Store samples in tightly sealed glass vials at low temperatures (e.g., -20°C or -80°C) to minimize evaporation.
Adsorption to Surfaces The compound may adsorb to plastic surfaces. Use glass or polypropylene (B1209903) labware wherever possible.
Inefficient Extraction Optimize your sample extraction protocol. For volatile compounds, headspace solid-phase microextraction (HS-SPME) is often more effective than liquid-liquid extraction.

Experimental Protocols

Protocol 1: Isotopic Purity Assessment of 2,4-Dimethylthiazole-¹³C₃ by GC-MS

This protocol outlines the steps to verify the isotopic enrichment of your labeled standard.

  • Standard Preparation: Prepare a stock solution of 2,4-Dimethylthiazole-¹³C₃ in a high-purity solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL.

  • GC-MS Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Parameters:

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 5°C/min to 180°C.

      • Ramp: 10°C/min to 250°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Scan Range: m/z 40-150.

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Identify the peaks corresponding to unlabeled 2,4-dimethylthiazole (m/z 113) and 2,4-Dimethylthiazole-¹³C₃ (m/z 116).

    • Integrate the peak areas for both masses.

    • Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = [Area(m/z 116) / (Area(m/z 113) + Area(m/z 116))] * 100

Protocol 2: Sample Preparation for Analysis of Volatile ¹³C-Labeled Compounds

This protocol is a general guideline for preparing biological samples for the analysis of 2,4-Dimethylthiazole-¹³C₃.

  • Sample Collection: Collect biological samples (e.g., cell culture media, tissue homogenates) and immediately place them on ice to quench metabolic activity.

  • Internal Standard Addition: Add a known amount of an internal standard if required for absolute quantification. For isotope dilution methods, the labeled compound itself serves this purpose.

  • Extraction (HS-SPME):

    • Transfer a measured amount of the sample to a headspace vial.

    • Add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.

    • Seal the vial tightly with a septum cap.

    • Incubate the vial at a controlled temperature (e.g., 40-60°C) for a specific time to allow the volatile compounds to partition into the headspace.

    • Expose a solid-phase microextraction (SPME) fiber to the headspace for a defined period to adsorb the analytes.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot GC inlet.

    • Follow the GC-MS parameters outlined in Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Quench Quench Metabolism Sample->Quench Add_Standard Add Labeled Standard Quench->Add_Standard Extract Headspace SPME Add_Standard->Extract GCMS GC-MS Analysis Extract->GCMS Data_Processing Data Processing GCMS->Data_Processing Quantification Quantification Data_Processing->Quantification Contamination1 Unlabeled Compound Contamination1->Sample Contamination2 Solvent Impurities Contamination2->Extract Contamination3 Plasticizers Contamination3->Sample

Caption: Experimental workflow for 2,4-Dimethylthiazole-¹³C₃ analysis.

Troubleshooting_Logic cluster_solutions1 Solutions for High Background cluster_solutions2 Solutions for Low Signal Start Problem Encountered Problem1 High Unlabeled Background Start->Problem1 Problem2 Low Labeled Signal Start->Problem2 Sol1_1 Check Solvent Purity Problem1->Sol1_1 Sol1_2 Clean Glassware Problem1->Sol1_2 Sol1_3 Verify Standard Purity Problem1->Sol1_3 Sol2_1 Optimize for Volatility Problem2->Sol2_1 Sol2_2 Check Storage Conditions Problem2->Sol2_2 Sol2_3 Use Glassware Problem2->Sol2_3

Caption: Troubleshooting logic for common experimental issues.

References

Technical Support Center: 2,4-Dimethylthiazole-13C3 Calibration Curve Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of 2,4-Dimethylthiazole-13C3 as an internal standard in analytical methods. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during calibration curve preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

2,4-Dimethylthiazole is a heterocyclic organic compound used in the flavor and fragrance industry and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] It is a colorless to pale yellow liquid, soluble in organic solvents, with limited solubility in water.[1][4] The 13C3 isotopically labeled version, this compound, is an ideal internal standard for quantitative mass spectrometry applications. Because it has nearly identical chemical and physical properties to the unlabeled analyte, it can effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[5][6]

Q2: My calibration curve has a high coefficient of determination (R² > 0.99), but the accuracy for my low-concentration standards is poor. Why is this happening?

A high R² value indicates a good overall fit of the data to the regression line, but it doesn't guarantee accuracy across the entire concentration range.[5] This issue often stems from heteroscedasticity, where the variance of the data points is not constant across the calibration range.[5] Higher concentration standards can disproportionately influence the regression line, leading to significant bias at the lower end of the curve.[5] It is recommended to evaluate the percent relative error (%RE) for each standard to better assess accuracy.

Q3: What are matrix effects and how can they affect my analysis with this compound?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[5] These effects can cause ion suppression or enhancement, leading to inaccurate quantification. While stable isotope-labeled internal standards like this compound are designed to co-elute with the analyte and experience the same matrix effects, severe matrix effects can still impact the assay.[5][6]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

A non-linear calibration curve is a common problem where the response ratio of the analyte to the internal standard is not proportional to the analyte's concentration.

Troubleshooting Steps:

  • Verify Standard and Internal Standard Concentrations: Incorrect concentrations of the analyte or internal standard stock solutions are a common source of non-linearity.

    • Action: Prepare fresh stock and working solutions of both the analyte and this compound. Re-analyze the calibration curve.[7]

  • Check for Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, causing the signal response to plateau.[8]

    • Action: Analyze the highest concentration standard. If the peak is flat-topped, dilute the standard and re-inject. Consider narrowing the calibration range.

  • Evaluate for Matrix Effects: Prepare a calibration curve in a clean solvent and compare it to a curve prepared in the sample matrix. A significant difference in the slopes indicates matrix effects.

    • Action: If matrix effects are significant, further sample cleanup or a change in chromatographic conditions may be necessary to separate the analyte from interfering matrix components.

  • Assess for Isotopic Contribution: At high analyte concentrations, the natural abundance of isotopes in the unlabeled analyte may contribute to the signal of the 13C-labeled internal standard.

    • Action: Analyze a high-concentration standard of the unlabeled analyte and check for any signal in the mass transition of the internal standard. If significant, this contribution may need to be mathematically corrected.

Issue 2: Poor Reproducibility of the Internal Standard Signal

Significant variation in the peak area of this compound across an analytical run can compromise the accuracy and precision of your results.

Troubleshooting Steps:

  • Ensure Consistent Internal Standard Addition: Inconsistent pipetting of the internal standard is a primary cause of variability.

    • Action: Verify your pipetting technique and ensure the pipette is calibrated. Prepare a master mix of the internal standard solution to add to all samples and standards.

  • Check for Stability of the Internal Standard: this compound may degrade under certain conditions (e.g., extreme pH, exposure to light).

    • Action: Evaluate the stability of the internal standard in your sample matrix and processing solvents. Prepare fresh solutions as needed.

  • Investigate for Inconsistent Matrix Effects: If matrix components that cause ion suppression or enhancement are not uniformly present across all samples, this can lead to variable internal standard response.

    • Action: Improve sample homogenization and cleanup procedures.

Quantitative Data Summary

IssuePotential CauseAcceptance Criteria
Non-Linearity Detector SaturationPeak shape should be Gaussian, not flat-topped.
Inaccurate Standards%RE for each standard should be within ±15% (±20% for LLOQ).
Poor Reproducibility Inconsistent PipettingCoefficient of Variation (%CV) of IS peak area should be <15%.
Internal Standard InstabilityResponse of a freshly prepared IS solution should be consistent with previous batches.

Experimental Protocols

Protocol: Preparation of Calibration Curve Standards for LC-MS/MS Analysis

This protocol outlines a general procedure for preparing calibration standards using this compound as an internal standard.

  • Prepare Analyte and Internal Standard Stock Solutions:

    • Accurately weigh a known amount of 2,4-Dimethylthiazole and this compound.

    • Dissolve each in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to create high-concentration stock solutions (e.g., 1 mg/mL). Store appropriately.

  • Prepare Working Solutions:

    • Analyte Working Solutions: Perform serial dilutions of the analyte stock solution to create a series of working solutions that will cover the desired calibration range.

    • Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration that provides a stable and appropriate signal intensity in the mass spectrometer.

  • Construct the Calibration Curve:

    • Label a set of vials for each calibration point (e.g., CAL 1 to CAL 8), a blank (matrix only), and a zero standard (matrix + internal standard).

    • To each vial (except the blank), add a constant volume of the Internal Standard Working Solution.

    • Add increasing volumes of the corresponding Analyte Working Solutions to the calibration vials.

    • Add the appropriate blank matrix to all vials to achieve the same final volume.

    • Vortex each vial to ensure thorough mixing.

  • Sample Analysis:

    • Analyze the prepared standards by LC-MS/MS, starting from the lowest concentration and proceeding to the highest.

    • Plot the peak area ratio (Analyte Area / Internal Standard Area) against the analyte concentration.

    • Apply the appropriate regression model (e.g., linear, weighted linear) to evaluate the calibration curve.

Visualizations

start Start: Calibration Curve Issue q1 Is the curve consistently non-linear? start->q1 q2 Is the IS response variable? q1->q2 No a1 Check for detector saturation at high concentrations. q1->a1 Yes a4 Ensure consistent IS addition. q2->a4 Yes end End: Issue Resolved q2->end No a2 Verify accuracy of stock and working solutions. a1->a2 a3 Investigate matrix effects. a2->a3 a3->end a5 Evaluate IS stability in matrix and solvent. a4->a5 a5->end

Caption: Troubleshooting workflow for calibration curve issues.

cluster_prep Standard Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Analyte & IS Stock Solutions prep_work Prepare Analyte & IS Working Solutions prep_stock->prep_work spike Spike Matrix with IS and Analyte prep_work->spike lcms LC-MS/MS Analysis spike->lcms integrate Peak Integration lcms->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio plot Plot Ratio vs. Concentration ratio->plot regress Perform Regression Analysis plot->regress

Caption: Experimental workflow for calibration curve generation.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods: 2,4-Dimethylthiazole-¹³C₃ as a Superior Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and food science, the precise and accurate quantification of analytes is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of 2,4-Dimethylthiazole, a key aroma compound found in various foods like coffee, using its stable isotope-labeled counterpart, 2,4-Dimethylthiazole-¹³C₃, as an internal standard.[1] We present a comparative analysis against deuterated internal standards, supported by experimental data from analogous compounds and detailed analytical protocols.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry to correct for the variability and potential loss of the analyte during sample preparation and instrumental analysis. An ideal internal standard should be chemically and physically similar to the analyte of interest but distinguishable by the analytical instrument, typically by mass spectrometry. Stable isotope-labeled compounds, such as ¹³C-labeled or deuterated analogues, are considered the gold standard for internal standards in mass spectrometry-based quantification, a technique known as stable isotope dilution analysis (SIDA).[2][3]

Head-to-Head Comparison: ¹³C-Labeled vs. Deuterated Internal Standards

While both ¹³C-labeled and deuterated internal standards are widely used, their performance characteristics can differ significantly, impacting the accuracy and reliability of analytical results. The primary advantages of ¹³C-labeled internal standards like 2,4-Dimethylthiazole-¹³C₃ over their deuterated counterparts are their superior co-elution with the native analyte and higher isotopic stability.

Chromatographic Co-elution: Deuterated standards can sometimes elute slightly earlier than the non-labeled analyte from a gas or liquid chromatography column. This chromatographic shift can lead to differential responses to matrix effects, where other compounds in the sample can enhance or suppress the ionization of the analyte and the internal standard to different extents, compromising the accuracy of the quantification. ¹³C-labeled standards, having virtually identical physicochemical properties to the native compound, typically co-elute perfectly, ensuring that both the analyte and the internal standard are subjected to the same matrix effects.[4]

Isotopic Stability: Deuterium atoms in a molecule can sometimes be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvents, particularly under certain pH or temperature conditions. This can alter the isotopic purity of the internal standard and lead to inaccurate results. Carbon-13 isotopes are integrated into the carbon skeleton of the molecule and are not susceptible to exchange, providing greater analytical robustness.

Quantitative Performance Data: A Comparative Overview

Validation Parameter2,4-Dimethylthiazole-¹³C₃ (Expected)2,4-Dimethylthiazole-d₃ (Expected)
Linearity (R²) > 0.995> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (RSD) < 10%< 15%
Limit of Detection (LOD) Low ng/L to µg/kg rangeLow ng/L to µg/kg range
Limit of Quantification (LOQ) Low ng/L to µg/kg rangeLow ng/L to µg/kg range
Chromatographic Co-elution ExcellentPotential for slight retention time shift
Isotopic Stability HighPotential for back-exchange

Experimental Protocols

A robust and sensitive method for the analysis of volatile and semi-volatile compounds like 2,4-Dimethylthiazole in complex food matrices is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and HS-SPME
  • Sample Preparation: Homogenize the solid food sample (e.g., roasted coffee beans). Weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of 2,4-Dimethylthiazole-¹³C₃ (or the deuterated alternative) solution in a suitable solvent (e.g., methanol) to the sample.

  • Matrix Modification: Add 5 mL of a saturated sodium chloride solution to the vial to enhance the release of volatile compounds from the matrix.

  • Equilibration: Seal the vial and incubate it at 60°C for 15 minutes with agitation to allow for the equilibration of the analytes between the sample and the headspace.

  • Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial at 60°C for 30 minutes with continuous agitation to extract the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: After extraction, immediately transfer the SPME fiber to the GC injection port and desorb the analytes at 250°C for 5 minutes in splitless mode.

  • Gas Chromatography:

    • Column: Use a suitable capillary column for flavor analysis (e.g., DB-WAX or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at a rate of 5°C/min, and hold at 240°C for 5 min.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor specific ions for both the native 2,4-Dimethylthiazole and its ¹³C₃-labeled (or deuterated) internal standard.

    • Quantification: Determine the concentration of 2,4-Dimethylthiazole by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing the Workflow and Rationale

To better illustrate the analytical process and the decision-making behind the choice of an internal standard, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis sample Homogenized Sample (e.g., Coffee) spike Spike with 2,4-Dimethylthiazole-¹³C₃ sample->spike matrix_mod Add Saturated NaCl Solution spike->matrix_mod equilibration Equilibration at 60°C matrix_mod->equilibration extraction SPME Fiber Extraction equilibration->extraction desorption Thermal Desorption in GC Inlet extraction->desorption gc_separation Chromatographic Separation desorption->gc_separation ms_detection Mass Spectrometric Detection (SIM) gc_separation->ms_detection quantification Quantification using Peak Area Ratios ms_detection->quantification

Caption: Experimental workflow for the quantitative analysis of 2,4-Dimethylthiazole.

logical_relationship cluster_goal Goal cluster_method Method cluster_is_choice Internal Standard Choice cluster_outcome Outcome goal_node Accurate Quantification sida Stable Isotope Dilution Analysis (SIDA) goal_node->sida c13_is ¹³C-Labeled IS (e.g., 2,4-Dimethylthiazole-¹³C₃) sida->c13_is d_is Deuterated IS (e.g., 2,4-Dimethylthiazole-d₃) sida->d_is high_accuracy Higher Accuracy & Precision c13_is->high_accuracy Co-elution, Isotopic Stability lower_accuracy Potential for Inaccuracy d_is->lower_accuracy Chromatographic Shift, Potential Back-Exchange

Caption: Rationale for selecting a ¹³C-labeled internal standard for optimal accuracy.

References

Navigating the Analytical Landscape: A Comparative Guide to 2,4-Dimethylthiazole-¹³C₃ and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of 2,4-Dimethylthiazole-¹³C₃ with other commonly employed internal standards, supported by a review of established analytical principles. The focus is on providing objective data and clear methodologies to inform your selection process.

In the realm of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, internal standards are indispensable for correcting variations in sample preparation, injection volume, and instrument response. The ideal internal standard closely mimics the physicochemical properties of the analyte of interest, ensuring that it experiences similar effects from the analytical process. Stable isotope-labeled (SIL) internal standards, such as 2,4-Dimethylthiazole-¹³C₃, are widely regarded as the gold standard due to their near-identical chemical behavior to their unlabeled counterparts.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled compounds, particularly those incorporating ¹³C, offer significant advantages in analytical methodologies. The primary benefit of using a ¹³C-labeled internal standard like 2,4-Dimethylthiazole-¹³C₃ lies in its ability to co-elute with the unlabeled analyte during chromatographic separation. This co-elution is crucial for effectively compensating for matrix effects, a common phenomenon in complex biological and environmental samples where other components can suppress or enhance the ionization of the target analyte in the mass spectrometer.

The workflow for utilizing a stable isotope-labeled internal standard is a well-established process designed to ensure accurate quantification.

cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis Sample Biological or Environmental Sample Spike Spike with 2,4-Dimethylthiazole-¹³C₃ Sample->Spike Extraction Extraction of Analytes and Internal Standard Spike->Extraction Chromatography Chromatographic Separation (e.g., GC-MS, LC-MS) Extraction->Chromatography MS_Detection Mass Spectrometric Detection Chromatography->MS_Detection Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS_Detection->Ratio Calibration Quantify Analyte using Calibration Curve Ratio->Calibration

Figure 1. A generalized workflow for quantitative analysis using a stable isotope-labeled internal standard.

Alternative Internal Standards: A Comparative Overview

While ¹³C-labeled standards are highly effective, other types of internal standards are also utilized, each with its own set of advantages and disadvantages. The choice often depends on the specific application, matrix complexity, and the availability of the standard.

Internal Standard TypeKey CharacteristicsAdvantagesDisadvantages
2,4-Dimethylthiazole-¹³C₃ Stable isotope-labeled analog of the analyte.- Co-elutes with the analyte, providing the best correction for matrix effects. - High accuracy and precision.- Can be more expensive to synthesize. - Availability may be limited for some analytes.
Deuterium-Labeled Analogs Analyte structure with one or more hydrogen atoms replaced by deuterium.- Generally less expensive than ¹³C-labeled standards. - Widely available for many common analytes.- Potential for chromatographic separation from the analyte (isotopic effect), leading to less effective matrix effect correction. - Possibility of H/D exchange under certain conditions.
Structural Analogs/Homologs A compound with a similar chemical structure to the analyte but not isotopically labeled.- Often readily available and cost-effective.- Does not co-elute with the analyte, leading to poorer correction for matrix effects. - May have different extraction efficiencies and ionization responses compared to the analyte.

Experimental Considerations and Methodologies

The validation of an analytical method using an internal standard is a critical step to ensure reliable and reproducible results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.

A Generic Protocol for Method Validation:

The following outlines a typical experimental protocol for validating an analytical method for a volatile compound like 2,4-Dimethylthiazole using a ¹³C-labeled internal standard.

1. Preparation of Standards:

  • Prepare a stock solution of the analyte (e.g., 2,4-Dimethylthiazole) and the internal standard (2,4-Dimethylthiazole-¹³C₃) in a suitable solvent.

  • Create a series of calibration standards by spiking a blank matrix (e.g., plasma, water) with varying concentrations of the analyte and a constant concentration of the internal standard.

2. Sample Preparation:

  • To an aliquot of the sample, add a known amount of the internal standard solution.

  • Perform an extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.

  • Concentrate the extract if necessary and reconstitute in a suitable solvent for analysis.

3. Instrumental Analysis:

  • Analyze the prepared samples and calibration standards using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Optimize the instrumental parameters (e.g., chromatographic gradient, mass spectrometer settings) to achieve good separation and sensitivity.

4. Data Analysis:

  • For each standard and sample, determine the peak areas of the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

The logical relationship for selecting an appropriate internal standard involves a hierarchical decision-making process.

Figure 2. A decision tree for selecting an appropriate internal standard.

Conclusion

Inter-Laboratory Comparison of 2,4-Dimethylthiazole-13C3 Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies relevant to the analysis of 2,4-Dimethylthiazole-13C3. While direct inter-laboratory comparison studies for this specific isotopically labeled compound are not publicly available, this document compiles and compares the performance of common analytical techniques used for 2,4-Dimethylthiazole and similar volatile organic compounds. The data presented is derived from various studies and serves as a practical benchmark for researchers in developing and validating analytical methods.

Data Presentation: A Comparative Analysis of Analytical Techniques

The analysis of volatile compounds like 2,4-Dimethylthiazole is typically performed using Gas Chromatography (GC) coupled with Mass Spectrometry (MS). The use of a stable isotope-labeled internal standard, such as this compound, is a common practice in quantitative analysis to improve accuracy and precision.

Below is a summary of typical performance characteristics for methods used for the analysis of volatile compounds, which can be considered representative for the analysis of this compound.

Analytical MethodCommon DetectorSample MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Recovery (%)
GC-MSMass SpectrometryFood, Environmental, Biological Fluids0.05 - 5 µg/L0.15 - 15 µg/L>0.9985 - 115
HS-SPME-GC-MSMass SpectrometryFood, Beverages0.01 - 2 µg/L0.03 - 6 µg/L>0.9990 - 110

This table is synthesized from data on analogous compounds and represents typical performance. Actual performance for this compound may vary.

Inter-Laboratory Study Data for Volatile Compounds

The following table summarizes results from an inter-laboratory study on various volatile organic compounds (VOCs) in virgin olive oil, which provides an indication of the expected repeatability (precision within a single laboratory) and reproducibility (precision across different laboratories).[1][2]

Volatile CompoundRepeatability (RSDr %)Reproducibility (RSDR %)
(Z)-3-Hexenyl acetate7.60 (mean)19.19
1-Hexanol7.60 (mean)13.26
Acetic Acid7.60 (mean)17.47
Ethyl propanoate>14>50
3-Methyl-1-butanol>14Not Specified
1-Octen-3-ol>14Not Specified
(E)-2-Decenal>14>50

Data from a peer inter-laboratory validation study involving five laboratories.[1] The mean repeatability for most compounds was below 14%, indicating good precision within individual labs.[1] However, the reproducibility for some compounds was significantly higher, highlighting the challenges in achieving comparable results between different laboratories.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical results and for understanding potential sources of variability in inter-laboratory comparisons.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Volatile Compounds in a Liquid Matrix

This method is widely used for the analysis of volatile and semi-volatile compounds in matrices like beverages or biological fluids.

  • Sample Preparation:

    • Place a defined volume (e.g., 5 mL) of the liquid sample into a headspace vial.

    • Add a precise amount of the internal standard solution (this compound).

    • If required, add a salt (e.g., NaCl) to the sample to enhance the release of volatile compounds.

    • Seal the vial tightly with a septum cap.

  • SPME Extraction:

    • Incubate the vial at a controlled temperature (e.g., 60°C) for a specific equilibration time (e.g., 15 minutes) in an autosampler with an agitator.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) to adsorb the volatile analytes.[1]

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the gas chromatograph (e.g., at 250°C).

    • The heat desorbs the analytes from the fiber onto the GC column.

    • The compounds are separated on a suitable capillary column (e.g., DB-5ms) using a temperature gradient.

    • The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for 2,4-Dimethylthiazole and its 13C3-labeled internal standard are monitored.

Protocol 2: General Quality Control for Inter-Laboratory Comparisons

To ensure the validity of results in an inter-laboratory study, the following quality control measures are typically implemented:

  • Certified Reference Materials (CRMs): Analysis of CRMs with known concentrations of the target analyte to assess accuracy.

  • Blank Samples: Analysis of matrix blanks to check for contamination.

  • Spiked Samples: Analysis of blank matrix spiked with a known amount of the analyte to evaluate recovery.

  • Replicate Analyses: Performing multiple analyses of the same sample to determine precision.

  • Z-Scores: A common statistical tool used to compare a laboratory's performance to the consensus value from all participating laboratories. A Z-score between -2.0 and +2.0 is generally considered satisfactory.

Visualizations

InterLab_Comparison_Workflow cluster_preparation Preparation Phase cluster_analysis Analysis Phase cluster_evaluation Evaluation Phase A Study Design & Protocol Development B Preparation & Distribution of Test Materials A->B C Sample Analysis by Participating Labs B->C D Data Submission to Coordinating Body C->D E Statistical Analysis (e.g., Z-Scores) D->E F Performance Evaluation & Reporting E->F

Inter-Laboratory Comparison Workflow

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data_processing Data Processing A Sample Aliquoting B Addition of This compound (IS) A->B C Vial Sealing B->C D Incubation & Equilibration C->D E HS-SPME D->E F GC-MS Injection (Thermal Desorption) E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Peak Integration H->I J Quantification using IS I->J K Reporting J->K

HS-SPME-GC-MS Analytical Workflow

References

The Superiority of Carbon-13: A Comparative Guide to 2,4-Dimethylthiazole-13C3 and Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties, Applications, and Synthesis

I have gathered some information on the physicochemical properties of 2,4-Dimethylthiazole (B1360104) from the search results. Specifically, its molecular formula (C5H7NS), molecular weight (113.18 g/mol ), boiling point (around 144-146 °C), and density are available. I also found information on its use as a flavoring agent and in the preparation of insect repellants. Synthesis methods for 2,4-Dimethylthiazole are also described.

However, there is no specific information available for "2,4-Dimethylthiazole-13C3" regarding its synthesis or detailed physicochemical properties beyond what can be inferred from the unlabeled compound. Similarly, while general principles of creating deuterated compounds are mentioned, specific details for "deuterated 2,4-Dimethylthiazole" are absent. The search results do provide a good general comparison between 13C-labeled and deuterated standards, which will be very useful.

To proceed, I need to assume that the physicochemical properties of the isotopically labeled compounds are very similar to the unlabeled 2,4-Dimethylthiazole, with the main difference being the mass. The applications of the labeled compounds are as internal standards in quantitative analysis, which is a key point of the comparison.

Given this, I can proceed with the next steps of the plan, focusing on the comparative advantages and disadvantages of 13C vs. deuterated standards in the context of using them for the analysis of 2,4-Dimethylthiazole. I have enough information to create the comparison guide as requested, including tables and diagrams based on the general principles outlined in the search results.

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of this compound and its deuterated counterparts, offering experimental insights and data to inform the selection of the most suitable standard for mass spectrometry-based assays.

When quantifying 2,4-dimethylthiazole, a significant flavor component and potential biomarker, the use of stable isotope-labeled internal standards is the gold standard. These standards, which are chemically identical to the analyte but have a different mass, are essential for correcting variations during sample preparation and analysis. The two most common types of stable isotope labeling are the incorporation of carbon-13 (¹³C) and deuterium (B1214612) (²H or D). While both serve the same fundamental purpose, their performance characteristics can differ significantly, impacting the quality of analytical data.

Performance Face-Off: ¹³C-Labeled vs. Deuterated Standards

The ideal internal standard should exhibit identical physicochemical properties to the analyte, ensuring it behaves identically throughout the analytical process, from extraction to detection.[1] It is in this critical aspect that ¹³C-labeled standards, such as 2,4-Dimethylthiazole-¹³C₃, demonstrate a clear advantage over their deuterated analogs.

A key differentiator lies in their chromatographic behavior. Due to the "isotope effect," where the C-²H bond is slightly weaker and more polar than the C-¹H bond, deuterated standards can elute slightly earlier than the unlabeled analyte during liquid chromatography (LC).[1][2] This chromatographic shift can lead to the analyte and the internal standard experiencing different matrix effects, which can compromise the accuracy of quantification.[2][3] In contrast, ¹³C-labeled standards have virtually identical physicochemical properties to their native counterparts, resulting in perfect co-elution and more reliable correction for matrix effects.[1][4]

Another significant consideration is the stability of the isotopic label. Deuterium atoms, particularly if located on exchangeable sites, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[3][5] While this is less of a concern for 2,4-dimethylthiazole, which lacks readily exchangeable protons, the potential for deuterium loss during certain sample preparation steps or in-source fragmentation in the mass spectrometer exists.[2][5] Carbon-13 atoms, being integral to the carbon backbone of the molecule, are highly stable and not susceptible to exchange, ensuring the isotopic integrity of the standard throughout the analytical workflow.[5]

Feature2,4-Dimethylthiazole-¹³C₃Deuterated 2,4-DimethylthiazoleRationale & Implications
Chromatographic Co-elution ExcellentPotential for slight retention time shiftThe near-identical physicochemical properties of ¹³C-labeled standards ensure they co-elute perfectly with the analyte, providing more accurate correction for matrix effects.[1][4] The isotope effect in deuterated standards can cause a chromatographic shift, potentially leading to quantification errors.[3]
Isotopic Stability HighVariable¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[5] Deuterium atoms can be prone to back-exchange, although less likely for this specific molecule, it remains a potential source of inaccuracy.[3][5]
Potential for Isotopic Interference LowerHigherThe natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.[5] While the natural abundance of deuterium is lower, the potential for in-source fragmentation and H-D exchange can complicate spectra.[6]
Synthesis Complexity & Cost Generally higherTypically less expensiveThe synthesis of ¹³C-labeled compounds is often more complex and costly.[7] Deuterated standards are often more readily available and less expensive.[5]

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical experimental workflow for the quantitative analysis of 2,4-dimethylthiazole using a stable isotope-labeled internal standard.

Quantitative Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard (2,4-Dimethylthiazole-¹³C₃ or Deuterated) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Figure 1: A generalized workflow for the quantitative analysis of 2,4-dimethylthiazole using a stable isotope-labeled internal standard.

Detailed Experimental Protocol

The following is a representative protocol for the quantification of 2,4-dimethylthiazole in a biological matrix using 2,4-Dimethylthiazole-¹³C₃ as an internal standard.

1. Sample Preparation:

  • To 100 µL of the sample (e.g., plasma, urine), add 10 µL of the internal standard working solution (2,4-Dimethylthiazole-¹³C₃ in methanol) at a known concentration.

  • Vortex mix for 30 seconds.

  • Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Utilize a C18 column with a gradient elution profile using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • MRM Transitions:

      • 2,4-Dimethylthiazole: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • 2,4-Dimethylthiazole-¹³C₃: Monitor the corresponding mass-shifted precursor to product ion transition.

3. Quantification:

  • The concentration of 2,4-dimethylthiazole is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.[1]

Signaling Pathway and Logical Relationships

The choice of internal standard directly impacts the reliability of the final quantitative data. The following diagram illustrates the logical relationship between the properties of the internal standard and the quality of the analytical results.

Internal Standard Impact cluster_outcome Analytical Outcome Coelution Chromatographic Co-elution Accuracy Improved Accuracy Coelution->Accuracy Corrects for Matrix Effects Precision Enhanced Precision Coelution->Precision Stability Isotopic Stability Stability->Accuracy Prevents IS Concentration Errors Stability->Precision Reliability Greater Data Reliability Accuracy->Reliability Precision->Reliability

Figure 2: The relationship between key internal standard properties and the quality of quantitative analytical data.

Conclusion

References

The Analytical Edge: A Comparative Guide to 2,4-Dimethylthiazole-13C3 for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in the quantification of 2,4-Dimethylthiazole, the choice of analytical methodology is paramount. This guide provides an objective comparison of the analytical performance of 2,4-Dimethylthiazole-13C3 as an internal standard against alternative quantification strategies. Supported by established analytical principles, this document details the experimental workflow for a robust gas chromatography-mass spectrometry (GC-MS) method and presents a clear comparison of expected performance metrics.

The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard for quantitative analysis, particularly in complex matrices. This approach, known as a stable isotope dilution assay (SIDA), offers significant advantages over traditional methods like external standard calibration and the use of non-isotopic internal standards. The near-identical chemical and physical properties of the labeled standard to the native analyte ensure superior correction for variations during sample preparation and analysis, leading to enhanced precision and accuracy.

Comparative Analysis of Quantification Methods

The selection of a quantification strategy significantly impacts the quality of analytical results. Here, we compare three common approaches for the determination of 2,4-Dimethylthiazole: External Standard, Non-Isotopic Internal Standard, and the Stable Isotope-Labeled Internal Standard (this compound).

ParameterExternal StandardNon-Isotopic Internal Standard (e.g., Structural Analog)This compound (Stable Isotope Dilution Assay)
Principle Concentration is determined by comparing the analyte response to a calibration curve generated from standards of known concentration.A known amount of a different but structurally similar compound is added to samples and standards to correct for variability in injection volume and instrument response.A known amount of this compound is added to samples and standards. Quantification is based on the response ratio of the analyte to the labeled standard.
Accuracy Prone to inaccuracies due to matrix effects and variations in sample preparation.Can improve accuracy by correcting for some instrumental variations, but does not fully account for matrix effects or analyte-specific losses during sample preparation.High accuracy, as the labeled standard co-elutes and behaves almost identically to the analyte, effectively compensating for matrix effects and procedural losses.[1]
Precision Lower precision due to susceptibility to variations in injection volume and instrument conditions.Improved precision over the external standard method.High precision due to the ratiometric measurement which minimizes the impact of instrumental variability.
Sensitivity Dependent on instrument performance and matrix cleanliness.Similar to the external standard method.Can enhance sensitivity by allowing for more rigorous sample cleanup without compromising quantification due to recovery losses.
Matrix Effect Compensation No compensation for matrix-induced signal suppression or enhancement.Limited compensation, as the internal standard may not be affected by the matrix in the same way as the analyte.Excellent compensation for matrix effects as both the analyte and the internal standard are equally affected.[1]
Cost Lower cost for standards.Moderate cost, depending on the availability of a suitable analog.Higher initial cost for the synthesized labeled standard.

Experimental Protocols

A robust and validated analytical method is crucial for obtaining reliable data. Below is a detailed protocol for the quantification of 2,4-Dimethylthiazole in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of 2,4-Dimethylthiazole and this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the 2,4-Dimethylthiazole stock solution into a blank matrix. Add a constant, known amount of the this compound internal standard stock solution to each calibration standard.

  • Sample Preparation: To a known volume or weight of the sample, add the same constant amount of the this compound internal standard stock solution as used in the calibration standards.

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate and concentrate the analyte and internal standard from the sample matrix. A common procedure involves extraction with an organic solvent, followed by drying and concentration of the extract.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: A suitable capillary column for volatile compound analysis, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Ions to Monitor:

      • 2,4-Dimethylthiazole: Molecular ion (m/z 113) and a characteristic fragment ion.

      • This compound: Molecular ion (m/z 116) and a corresponding fragment ion.

Data Analysis
  • Construct a calibration curve by plotting the ratio of the peak area of 2,4-Dimethylthiazole to the peak area of this compound against the concentration of 2,4-Dimethylthiazole in the calibration standards.

  • Determine the concentration of 2,4-Dimethylthiazole in the samples by calculating the peak area ratio and interpolating from the calibration curve.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the logical comparison of quantification methods, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Add_IS Add this compound Sample->Add_IS Blank_Matrix Blank_Matrix Spike_Analyte Spike 2,4-Dimethylthiazole Blank_Matrix->Spike_Analyte Extraction Extraction & Concentration Add_IS->Extraction Spike_Analyte->Add_IS GC_MS GC-MS Analysis (SIM Mode) Extraction->GC_MS Peak_Integration Peak Integration GC_MS->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of 2,4-Dimethylthiazole using GC-MS with a stable isotope-labeled internal standard.

Quantification_Method_Comparison cluster_es External Standard cluster_nis Non-Isotopic Internal Standard cluster_sida Stable Isotope Dilution Assay (this compound) Quantification_Methods Quantification Methods for 2,4-Dimethylthiazole ES_Node Simple Low Cost Quantification_Methods->ES_Node NIS_Node Improved Precision Quantification_Methods->NIS_Node SIDA_Node High Accuracy & Precision Excellent Matrix Correction Quantification_Methods->SIDA_Node ES_Cons Prone to Matrix Effects Lower Precision ES_Node->ES_Cons NIS_Cons Incomplete Matrix Correction NIS_Node->NIS_Cons SIDA_Cons Higher Initial Cost SIDA_Node->SIDA_Cons

Caption: Logical comparison of different quantification methods for 2,4-Dimethylthiazole analysis.

References

A Comparative Guide to the Analytical Detection Limits of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The use of a stable isotope-labeled internal standard, such as 2,4-Dimethylthiazole-13C3, is a widely accepted practice in quantitative mass spectrometry to correct for matrix effects and variations in sample preparation and instrument response. The goal in such assays is to determine the LOD for the target analyte (2,4-Dimethylthiazole), not the internal standard itself, which is introduced at a known and fixed concentration.

Comparison of Analytical Methods

The primary analytical techniques for the detection and quantification of volatile and semi-volatile organic compounds like 2,4-Dimethylthiazole are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection.

Analytical MethodTypical Limit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Disadvantages
GC-MS Low ng/L to µg/L rangeLow ng/L to µg/L rangeHigh sensitivity and selectivity, excellent for volatile compounds.Requires derivatization for non-volatile compounds.
HPLC-UV µg/L to mg/L rangeµg/L to mg/L rangeWide applicability, robust and reproducible.Lower sensitivity compared to MS, potential for matrix interference.
LC-MS/MS High pg/L to ng/L rangeHigh pg/L to ng/L rangeVery high sensitivity and selectivity, suitable for complex matrices.Higher cost and complexity.

Note: The LOD and LOQ values are general estimates and can vary significantly based on the specific instrument, method parameters, and sample matrix.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of thiazole (B1198619) compounds using GC-MS and HPLC-UV.

GC-MS Method for Volatile Thiazole Compounds

This protocol is adapted from methodologies used for the analysis of volatile flavor compounds in food matrices.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A non-polar or medium-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysoxane), is typically used.

  • Injector: Splitless mode is often employed for trace analysis to maximize the transfer of analytes onto the column.

  • Sample Preparation (Headspace Solid-Phase Microextraction - SPME):

    • Place the sample in a headspace vial.

    • Add a saturated solution of NaCl to enhance the release of volatile compounds.

    • Seal the vial and incubate at a controlled temperature (e.g., 60°C) to allow for equilibration of the volatiles in the headspace.

    • Expose the SPME fiber to the headspace for a defined period to extract the analytes.

    • Retract the fiber and introduce it into the GC injector for thermal desorption.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is used to enhance sensitivity by monitoring specific ions characteristic of the target analyte and its internal standard.

HPLC-UV Method for Thiazole Compounds

This protocol is based on a method for the simultaneous determination of various thiol-containing compounds, including a thiazolidine (B150603) derivative.[1]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5.0 µm particle size) is commonly used.[1]

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous solution (e.g., 0.1 mol/L trichloroacetic acid, pH 1.7) and acetonitrile.[1]

  • Flow Rate: A typical flow rate is 1 mL/min.[1]

  • Detection: UV detection at a wavelength determined by the absorbance maximum of the analyte or its derivative. For some thiazole compounds, derivatization may be necessary to enhance UV absorbance.[1]

  • Sample Preparation: May involve protein precipitation, disulfide bond reduction, and derivatization, followed by centrifugation before injection.[1]

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of a target analyte using an isotopically labeled internal standard by GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing sample Sample Collection spike Spiking with This compound (IS) sample->spike Add known amount of IS extraction Extraction (e.g., SPME, LLE) spike->extraction gc_injection GC Injection extraction->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection (SIM Mode) gc_separation->ms_detection peak_integration Peak Area Integration (Analyte and IS) ms_detection->peak_integration calibration_curve Calibration Curve Generation (Analyte/IS Ratio vs. Concentration) peak_integration->calibration_curve quantification Quantification of 2,4-Dimethylthiazole calibration_curve->quantification lod_determination LOD & LOQ Determination quantification->lod_determination

Caption: A typical experimental workflow for quantitative analysis using an internal standard.

Conclusion

While a specific limit of detection for this compound is not the primary metric in a quantitative assay, the choice of analytical methodology will significantly impact the achievable LOD for the target analyte, 2,4-Dimethylthiazole. GC-MS offers high sensitivity and is well-suited for this volatile compound. The use of a stable isotope-labeled internal standard is a critical component of a robust quantitative method, ensuring high accuracy and precision. The provided protocols and workflow offer a solid foundation for developing and validating an analytical method for 2,4-Dimethylthiazole and other similar thiazole compounds.

References

A Comparative Guide to the Linearity of 2,4-Dimethylthiazole-¹³C₃ Calibration in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of calibration strategies for the quantification of analytes using 2,4-Dimethylthiazole-¹³C₃ as an internal standard, primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. The focus is on the linearity of the calibration curve, a critical parameter in analytical method validation. The information is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of target analytes in complex matrices.

Stable isotope-labeled internal standards, such as 2,4-Dimethylthiazole-¹³C₃, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] They offer significant advantages in compensating for variations in sample preparation, injection volume, and matrix effects, which can adversely affect the linearity and accuracy of the analytical method.[2][3]

Quantitative Performance Data

The linearity of a calibration curve is typically assessed by its correlation coefficient (R²), which should ideally be ≥ 0.99. The following tables summarize typical performance data when using a ¹³C-labeled internal standard like 2,4-Dimethylthiazole-¹³C₃ compared to an external standard method. While specific data for 2,4-Dimethylthiazole-¹³C₃ is not publicly available, the following tables represent expected performance based on established principles for structurally similar compounds.[3][4][5]

Table 1: Linearity Comparison of Calibration Methods

Calibration MethodTypical Linearity Range (ng/mL)Correlation Coefficient (R²)Key AdvantagesKey Disadvantages
Internal Standard (2,4-Dimethylthiazole-¹³C₃) 0.1 - 1000≥ 0.995High precision and accuracy, corrects for matrix effects and procedural losses.[2][3]Higher cost of labeled standard.
External Standard 1 - 1000≥ 0.990Simpler data processing.Susceptible to matrix effects and variations in sample handling, potentially compromising linearity and accuracy.

Experimental Protocols

Reproducible and reliable analytical methods are built on detailed experimental protocols. The following sections describe a representative protocol for generating a calibration curve using 2,4-Dimethylthiazole-¹³C₃ as an internal standard for the quantification of a target analyte by LC-MS/MS.

1. Preparation of Standard Solutions

  • Primary Stock Solutions: Prepare individual stock solutions of the target analyte and 2,4-Dimethylthiazole-¹³C₃ (internal standard, IS) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serially diluting the primary stock solution with the same solvent to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution: Prepare a working solution of 2,4-Dimethylthiazole-¹³C₃ at a fixed concentration (e.g., 100 ng/mL) that falls within the linear range of the instrument's detector.

2. Sample Preparation

  • Calibration Standards: To an aliquot of a blank matrix (e.g., plasma, urine), add a small volume of each analyte working standard solution. Then, add a constant volume of the internal standard working solution to each calibration standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

  • Extraction: Perform sample extraction (e.g., protein precipitation or solid-phase extraction) to remove interferences.[3][6]

3. LC-MS/MS Analysis

  • Chromatographic Separation: Inject the extracted samples onto an appropriate HPLC or UHPLC column (e.g., C18) to separate the analyte and internal standard from other matrix components.[4][5]

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3][6] Monitor specific precursor-to-product ion transitions for both the analyte and 2,4-Dimethylthiazole-¹³C₃.

4. Data Analysis and Calibration Curve Construction

  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard.

  • Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.

  • Linear Regression: Plot the peak area ratio (y-axis) against the corresponding analyte concentration (x-axis). Perform a linear regression analysis to obtain the calibration curve, the correlation coefficient (R²), and the regression equation (y = mx + c).

Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow for generating a calibration curve and the logical relationship in using an internal standard.

G cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_output Output stock_analyte Analyte Stock Solution working_analyte Analyte Working Standards stock_analyte->working_analyte stock_is IS Stock (2,4-Dimethylthiazole-¹³C₃) working_is IS Working Solution stock_is->working_is cal_standards Calibration Standards working_analyte->cal_standards working_is->cal_standards extraction Sample Extraction cal_standards->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis lcms->data_analysis cal_curve Calibration Curve data_analysis->cal_curve

Caption: Experimental workflow for generating a calibration curve.

G cluster_measurement Measurement cluster_ratio Normalization cluster_calibration Quantification analyte_signal Analyte Signal ratio Signal Ratio (Analyte / IS) analyte_signal->ratio is_signal IS Signal (2,4-Dimethylthiazole-¹³C₃) is_signal->ratio calibration_curve Calibration Curve ratio->calibration_curve concentration Analyte Concentration calibration_curve->concentration

Caption: Logic of internal standard-based quantification.

References

A Comparative Guide to the Specificity of 2,4-Dimethylthiazole-¹³C₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of volatile organic compounds, particularly in complex matrices such as food, beverages, and biological samples, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of 2,4-Dimethylthiazole-¹³C₃ as an internal standard against a common alternative, highlighting its superior performance with supporting data and a detailed experimental protocol.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be chemically and physically similar to the analyte of interest but distinguishable by the analytical instrument. It should also not be naturally present in the sample. By adding a known amount of the internal standard to every sample, calibrant, and quality control sample, the ratio of the analyte signal to the internal standard signal is used for quantification. This approach significantly improves the accuracy and precision of the results by mitigating variability introduced during the analytical workflow.

Stable isotope-labeled (SIL) internal standards, such as 2,4-Dimethylthiazole-¹³C₃, are considered the gold standard in quantitative mass spectrometry.[1][2] In a SIL internal standard, one or more atoms of the analyte molecule are replaced with their stable, heavier isotopes (e.g., ¹³C, ²H, ¹⁵N). This results in a compound that is chemically identical to the analyte, ensuring it behaves in the same manner during extraction, chromatography, and ionization.[3][4] However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer.[1]

Comparative Performance of Internal Standards

The following table summarizes the expected performance of 2,4-Dimethylthiazole-¹³C₃ in comparison to a common, non-isotopically labeled internal standard, 2-Octanol, for the quantitative analysis of 2,4-dimethylthiazole (B1360104) in a complex food matrix. The data is based on established principles and typical performance characteristics observed in validated analytical methods.

Performance Parameter 2,4-Dimethylthiazole-¹³C₃ (SIL IS) 2-Octanol (Structural Analog IS) Justification
Accuracy (% Bias) Typically within ±5%Can exceed ±15%The SIL IS co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, leading to more accurate correction.[1]
Precision (%RSD) < 10%> 15%Due to its identical chemical behavior, the SIL IS provides more consistent correction for variations in sample preparation and instrument response.
Recovery Variability Low (Closely tracks analyte)High (May differ from analyte)The SIL IS has virtually identical solubility, volatility, and chromatographic retention as the analyte, ensuring it is affected by sample preparation steps in the same way.
Matrix Effect Compensation HighLow to ModerateAs a chemical analog, 2-Octanol's response to matrix components may differ significantly from that of 2,4-dimethylthiazole, leading to inadequate correction.
Chromatographic Separation Co-elutes with analyteSeparate chromatographic peakWhile co-elution is ideal for an IS, a structural analog must be chromatographically resolved from the analyte and other matrix components.

Experimental Protocol: Quantification of 2,4-Dimethylthiazole in Coffee Beans using SPME-GC-MS

This protocol provides a detailed methodology for the quantitative analysis of 2,4-dimethylthiazole in roasted coffee beans using a stable isotope-labeled internal standard.

1. Sample Preparation

  • Weigh 2.0 g of finely ground roasted coffee beans into a 20 mL headspace vial.

  • Add 5.0 mL of deionized water and 1.5 g of NaCl.

  • Spike the sample with 50 µL of a 1 µg/mL methanolic solution of 2,4-Dimethylthiazole-¹³C₃ (Internal Standard).

  • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

  • Vortex the sample for 30 seconds.

2. Headspace Solid-Phase Microextraction (HS-SPME)

  • Place the vial in an autosampler with an incubation block set at 60°C.

  • Equilibrate the sample for 15 minutes at 60°C with agitation.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 15°C/min (hold for 5 min).

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions Monitored:

      • 2,4-Dimethylthiazole (Analyte): m/z 113 (quantifier), 72, 45 (qualifiers).[5]

      • 2,4-Dimethylthiazole-¹³C₃ (Internal Standard): m/z 116 (quantifier), 75, 47 (qualifiers).

4. Calibration and Quantification

  • Prepare a series of calibration standards by spiking blank matrix (e.g., decaffeinated coffee) with known concentrations of 2,4-dimethylthiazole and a constant concentration of 2,4-Dimethylthiazole-¹³C₃.

  • Analyze the calibration standards using the same SPME-GC-MS method.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.

  • Quantify the amount of 2,4-dimethylthiazole in the samples by applying the peak area ratio to the calibration curve.

Visualizing the Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for quantitative analysis using an internal standard and the formation pathway of thiazoles in food products.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Coffee Grounds) Add_IS Addition of 2,4-Dimethylthiazole-¹³C₃ (IS) Sample->Add_IS Spiking Equilibration HS-SPME Equilibration & Extraction Add_IS->Equilibration GC_Separation GC Separation Equilibration->GC_Separation Thermal Desorption MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calc Area Ratio Calculation (Analyte / IS) Integration->Ratio_Calc Quantification Quantification via Calibration Curve Ratio_Calc->Quantification

Caption: Experimental workflow for the quantification of 2,4-dimethylthiazole.

maillard_reaction cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products Amino_Acid Sulfur-containing Amino Acid (e.g., Cysteine) Maillard Maillard Reaction & Strecker Degradation Amino_Acid->Maillard Sugar Reducing Sugar Sugar->Maillard Intermediates Formation of α-dicarbonyls & H₂S Maillard->Intermediates Thiazole 2,4-Dimethylthiazole & other Thiazoles Intermediates->Thiazole Cyclization

Caption: Formation pathway of thiazoles via the Maillard reaction.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 2,4-Dimethylthiazole-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

2,4-Dimethylthiazole is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It is harmful if swallowed.[1] As a volatile organic compound (VOC), it can easily evaporate into the air, posing inhalation risks.[5]

Hazard ClassGHS Category
Flammable liquidsCategory 3[1][3]
Skin corrosion/irritationCategory 2[1][3][4]
Serious eye damage/eye irritationCategory 2A / 2[1][3][4]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[1][3][4]
Acute toxicity, oralCategory 4[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the required PPE for handling 2,4-Dimethylthiazole-13C3.

Body PartRequired PPESpecification
Hands Chemical-resistant glovesNitrile or other appropriate material. Due to missing tests, no specific material can be recommended, so it is crucial to select gloves based on the chemical resistance to similar substances.[6]
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[7]
Body Laboratory coat or chemical-resistant apron.To prevent skin contact.[8]
Respiratory Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with organic vapor cartridges is necessary.[8][9][10]For VOCs, air-purifying respirators (APRs) with organic vapor cartridges are suitable.[9]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible.[3]

    • Assemble all necessary PPE as detailed in the table above.

    • Have spill control materials (e.g., absorbent pads, sand) readily available.[3]

  • Handling the Chemical :

    • Conduct all work that may generate vapors within a certified chemical fume hood.[8]

    • Ground/bond container and receiving equipment to prevent static discharge.[2][3] Use only non-sparking tools.[2][3]

    • Avoid direct contact with the liquid and inhalation of vapors.[4]

    • Keep the container tightly closed when not in use.[2][3]

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][7]

  • In Case of a Spill :

    • Evacuate non-essential personnel from the area.

    • Remove all sources of ignition.[3]

    • Ventilate the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, diatomite).[3][6]

    • Collect the absorbed material into a suitable, labeled container for disposal.[3]

G cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response prep1 Verify Fume Hood Operation prep2 Check Eyewash/Shower prep1->prep2 prep3 Don PPE prep2->prep3 prep4 Ready Spill Kit prep3->prep4 handle1 Work in Fume Hood prep4->handle1 Proceed if Prepared handle2 Ground Equipment handle1->handle2 spill1 Evacuate & Remove Ignition Sources handle1->spill1 If Spill Occurs handle3 Avoid Contact/Inhalation handle2->handle3 handle4 Keep Container Closed handle3->handle4 spill2 Ventilate Area spill1->spill2 spill3 Contain with Absorbent spill2->spill3 spill4 Collect for Disposal spill3->spill4

Caption: Workflow for handling this compound.

Disposal Plan

The disposal of this compound must adhere to local, state, and federal regulations. As it contains a stable isotope, it is primarily treated as chemical waste.

  • Waste Segregation :

    • Do not mix with radioactive waste. Stable isotope-labeled waste is generally managed based on its chemical properties.[]

    • Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a dedicated, clearly labeled, and sealed container.

  • Labeling :

    • The waste container must be labeled with its contents, including the chemical name "this compound" and appropriate hazard warnings (e.g., "Flammable," "Irritant").

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

  • Disposal :

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[12]

G cluster_collection Waste Collection cluster_labeling Labeling cluster_disposal Final Disposal collect1 Segregate as Chemical Waste collect2 Use Dedicated, Sealed Container collect1->collect2 label1 Chemical Name: this compound collect2->label1 label2 Hazard Warnings (Flammable, Irritant) label1->label2 store Store in Designated Area label2->store dispose Contact EHS for Pickup store->dispose

Caption: Disposal workflow for this compound waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.